Product packaging for Ammonium oxalate(Cat. No.:CAS No. 1113-38-8(hydratedsalt2:1); 5972-73-6(monohydratesalt); 6009-70-7(monohydrate); 14258-49-2(salt2:1))

Ammonium oxalate

Cat. No.: B7820676
CAS No.: 1113-38-8(hydratedsalt2:1); 5972-73-6(monohydratesalt); 6009-70-7(monohydrate); 14258-49-2(salt2:1)
M. Wt: 124.10 g/mol
InChI Key: VBIXEXWLHSRNKB-UHFFFAOYSA-N
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Description

Historical Perspectives and Early Investigations of Ammonium (B1175870) Oxalate (B1200264)

The study of ammonium oxalate has roots in early chemical investigations. Historically, it was utilized in analytical chemistry, notably for the determination of calcium ions due to the low solubility of calcium oxalate. nih.govfishersci.pt This precipitation reaction provided a reliable method for quantifying calcium in various samples. Beyond analytical applications, this compound also found historical use in photographic processes, specifically in platinum and palladium printing, where it played a role in controlling image contrast and detail. nih.gov

Early crystallographic studies were also conducted on this compound and its hydrates. Investigations into the crystal structure of this compound monohydrate, (NH₄)₂C₂O₄·H₂O, provided fundamental insights into the arrangement of ammonium and oxalate ions and water molecules within the crystal lattice. wikipedia.org These early structural analyses, often performed using techniques like X-ray diffraction, were crucial for understanding the solid-state properties of the compound and its interactions. For instance, studies in the mid-20th century provided data on the orthorhombic crystal system of this compound monohydrate. wikipedia.org

Contemporary Relevance of this compound in Scientific Disciplines

This compound maintains significant contemporary relevance across several scientific disciplines.

In analytical chemistry , this compound remains a key reagent, particularly for the precipitation and determination of calcium and other metal ions. fishersci.ptnih.gov Acidified this compound solutions are also widely used in soil chemical analysis to extract iron and aluminum from various soil components, including poorly-crystalline minerals and organic matter. wikipedia.orgnih.gov This application is vital for understanding soil composition and nutrient availability. Sequential extraction procedures employing this compound are utilized to fractionate metallic trace elements in soils, aiding in the assessment of metal distribution and mobility. nih.govfishersci.ca

Materials science research utilizes this compound as a precipitating agent in the synthesis of various inorganic materials, including metal oxides and complex salts. dsmz.de The oxalate co-precipitation method, which can involve this compound, is a relatively simple route for preparing homogeneous and pure catalyst materials and other functional inorganic compounds with controlled particle size and morphology. dsmz.de Research also explores the growth of this compound crystals themselves to study crystallization kinetics and the influence of impurities on crystal morphology and properties. wikipedia.orgmims.com

In the field of conservation science , this compound treatments are investigated for the preservation of calcareous stones, such as limestone and marble. wikipedia.orgfishersci.co.ukfishersci.caamericanelements.comnih.govuni.lu This treatment aims to form a protective layer of calcium oxalate on the stone surface, enhancing its resistance to environmental degradation, particularly acid attack and salt crystallization. americanelements.comnih.gov Research in this area focuses on optimizing application methods and understanding the interaction between this compound, the stone substrate (calcium carbonate), and environmental factors. americanelements.comuni.lu

Furthermore, this compound is explored in other research areas, such as the extraction of pectin (B1162225) from plant residues due to the chelating effect of the oxalate ion on calcium ions in cell walls. americanelements.comamericanelements.com Studies also investigate the formation mechanisms of metal oxalates with specific fibrous morphologies in the presence of ammonia (B1221849) and oxalate. nih.gov

Scope and Objectives of this compound Research

The scope of academic research involving this compound is broad, encompassing fundamental studies of its chemical and physical properties, as well as applied research in diverse fields.

Key objectives of current research include:

Developing improved analytical methods for the detection and quantification of metal ions using this compound-based precipitation and extraction techniques. nih.govfishersci.ca

Investigating the use of this compound in the synthesis of novel materials with tailored structures and properties for applications in catalysis, electronics, and other areas. dsmz.denih.gov

Optimizing this compound treatment protocols for the effective and durable conservation of historical stone structures, considering factors such as stone type, environmental conditions, and the presence of soluble salts. wikipedia.orgfishersci.co.ukfishersci.caamericanelements.comnih.govuni.lu

Exploring the fundamental aspects of this compound crystallization, including crystal growth mechanisms, the influence of additives, and the relationship between crystal structure and physical properties. wikipedia.orgmims.com

Investigating the role of this compound in various chemical processes, such as pectin extraction and the dissolution of minerals. nih.govamericanelements.comamericanelements.com

These objectives highlight the ongoing efforts to leverage the unique properties of this compound for both fundamental scientific understanding and practical applications in various research domains.

Solubility Data

The solubility of this compound in water is a key property relevant to its use in solution-based applications. Early studies provided data on its solubility at different temperatures. fishersci.com

Temperature (°C)Solubility ( g/100 mL H₂O)
255.20

Note: Data compiled from search result wikipedia.org. An earlier study from 1935 also investigated solubility. fishersci.com

Crystal Structure Parameters (this compound Monohydrate)

Studies utilizing X-ray diffraction have determined the crystallographic parameters for this compound monohydrate ((NH₄)₂C₂O₄·H₂O). wikipedia.orgwikipedia.org

ParameterValue (at room temperature)
Crystal SystemOrthorhombic
Space GroupP2₁2₁2
a (Å)~8.017
b (Å)~10.309
c (Å)~3.735
Z2

Note: Values are approximate and may vary slightly depending on the specific study and temperature. wikipedia.orgwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H8N2O4<br>NH4OOCCOONH4<br>C2H8N2O4 B7820676 Ammonium oxalate CAS No. 1113-38-8(hydratedsalt2:1); 5972-73-6(monohydratesalt); 6009-70-7(monohydrate); 14258-49-2(salt2:1)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

diazanium;oxalate
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InChI

InChI=1S/C2H2O4.2H3N/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);2*1H3
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InChI Key

VBIXEXWLHSRNKB-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+]
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DSSTOX Substance ID

DTXSID50889443
Record name Ethanedioic acid, ammonium salt (1:2)
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Molecular Weight

124.10 g/mol
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Physical Description

Ammonium oxalate is an odorless solid. Sinks and mixes slowly with water. (USCG, 1999), Pellets or Large Crystals, Water soluble, odorless solid; [CAMEO] Colorless crystals; Exists in anhydrous (1113-38-8) and monohydrate (6009-70-7) forms; The monohydrate is the main commercial form. Also available in 4% solutions and saturated solutions; [CHEMINFO], ODOURLESS COLOURLESS CRYSTALLINE POWDER.
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Solubility

ORTHORHOMBIC CRYSTALS OR GRANULES; ODORLESS; AQ SOLN IS PRACTICALLY NEUTRAL; PH OF 0.1 MOLAR SOLN: 6.4; 1 G SOL IN 20 ML H2O, 2.6 ML BOILING H2O; SLIGHTLY SOL IN ALCOHOL /MONOHYDRATE/, Solubility in water, g/l at 20 °C: 45 (moderate)
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Density

1.5 at 65.3 °F (USCG, 1999) - Denser than water; will sink, Relative density (water = 1): 1.50
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CAS No.

1113-38-8(hydratedsalt2:1); 5972-73-6(monohydratesalt); 6009-70-7(monohydrate); 14258-49-2(salt2:1), 1113-38-8, 14258-49-2
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Synthesis Methodologies and Formation Mechanisms of Ammonium Oxalate

Controlled Synthesis Techniques for Ammonium (B1175870) Oxalate (B1200264)

Controlled synthesis methods are employed to produce ammonium oxalate with desired characteristics, such as crystal size and morphology.

Precipitation Methods for this compound Production

Precipitation is a common method for synthesizing this compound. This technique typically involves reacting a solution containing ammonium ions with a solution containing oxalate ions, leading to the formation of solid this compound which precipitates out of the solution. For example, this compound monohydrate can be prepared by the reaction of oxalic acid and ammonium hydroxide (B78521) in an aqueous solution google.com. The oxalate co-precipitation route is also used in the synthesis of other materials, where adding oxalic acid or this compound to salt solutions in a basic medium leads to the precipitation of oxalates taylorandfrancis.com. This method is considered relatively simple and can yield homogeneous and pure materials by controlling the reaction taylorandfrancis.com. Factors such as temperature, soluble homogeneity, pH, mixing rate, and concentration are optimized for successful precipitation with preferred particle size and morphology taylorandfrancis.com.

In the context of preparing ceramic powders, a co-precipitation procedure using water-soluble, hydrolytically stable metal-ion chelate precursors and an this compound precipitant has been developed. Both the precursor solution and the this compound precipitant solution are maintained at a neutral or near-neutral pH (e.g., 6-8 pH) google.com. A suitable temperature range for the formation of aqueous-solution oxalate precipitated powders is 85°C to 90°C; temperatures above 90°C can lead to slow decomposition, while those below 85°C significantly decrease the degree of crystallinity google.com.

Another application of precipitation with this compound is in the synthesis of yttrium oxide nanoparticles. This involves a co-precipitation method where this compound is used as a precipitant to form yttrium oxalate, which is subsequently calcined to yield yttrium oxide. The co-precipitation reaction temperature can be varied, for instance, between room temperature and 100°C for different durations surrey.ac.uk.

Solvent Evaporation Techniques for this compound Crystal Growth

Solvent evaporation is a technique used to grow single crystals of this compound. This method typically involves preparing a saturated solution of this compound in a suitable solvent, such as water, and allowing the solvent to slowly evaporate. As the solvent evaporates, the concentration of this compound increases, leading to supersaturation and the subsequent nucleation and growth of crystals.

Single crystals of this compound have been grown by the slow evaporation solution growth method using water as a solvent scholarsresearchlibrary.comresearchgate.net. This technique can yield crystals with good optical quality scholarsresearchlibrary.comresearchgate.net. The solubility of this compound in deionized water increases with increasing temperature, indicating a positive gradient of solubility, which is an essential prerequisite for the solution growth method researchgate.net. Slow evaporation of a saturated solution at a controlled temperature can yield excellent seed crystals researchgate.net.

Slow evaporation of an aqueous solution containing this compound can result in the separation of transparent crystals niscpr.res.in. For instance, in one study, crystals were obtained after 3-4 days of slow evaporation at room temperature niscpr.res.in.

Ammonia (B1221849) Coordination Methods in Oxalate Synthesis

The ammonia coordination method involves the presence of ammonia during the synthesis of metal oxalates, which can influence the morphology of the resulting particles. While research in this area often focuses on metal oxalates other than this compound itself, the principles of ammonia coordination affecting oxalate formation are relevant.

Studies on the formation of fibrous metal oxalates, such as nickel oxalate, in the presence of ammonia demonstrate the role of ammonia coordination. Ammonia molecules gradually coordinating with metal atoms can influence the crystal growth stage and lead to the formation of anisotropic microstructures rsc.orgrsc.orgrsc.org. The pH of the solution is a key factor in this method; in low pH conditions, ammonia tends to form ammonium ions, which can affect the coordination with metal ions and thus the morphology of the oxalate particles rsc.org. As more ammonia exists at higher pH, different phases and morphologies, such as fibrous particles, can form rsc.org.

Although the focus is on metal oxalates, these studies highlight how the presence and coordination of ammonia can direct the formation and morphology of oxalate compounds during synthesis in aqueous solutions rsc.orgrsc.orgresearchgate.net.

Mechanistic Studies of this compound Formation

Understanding the mechanisms by which this compound forms involves studying the factors that influence its crystallization and the phenomena occurring during its growth.

Factors Influencing this compound Crystallization

Several factors can influence the crystallization of this compound from solution. These include the concentration and solubility of the crystallogenic substances, the pH of the solution, the presence of impurities or crystalline seeds, the stirring speed of the solution, and the cooling rate in cooling crystallization methods researchgate.neteclinpath.com.

The solubility of this compound monohydrate in water increases with temperature researchgate.net. This positive solubility gradient is important for crystallization techniques like slow evaporation researchgate.net.

In crystallization processes, the metastable zone width (MSZW) and induction time are key parameters influenced by various factors such as saturation temperature, the solvent used, impurities, crystalline seeds, stirring, and cooling rate researchgate.net. The nucleation rate, a critical aspect of crystallization, depends on the relative supersaturation of the solution researchgate.net.

In Situ Disassembly and Growth Phenomena in Oxalate Systems

In situ studies provide insights into the dynamic processes of crystal formation, including disassembly and growth phenomena. While specific in situ studies focusing solely on the disassembly and growth of this compound were not prominently detailed in the search results, research on other oxalate systems, particularly metal oxalates prepared by methods like ammonia coordination, offers relevant insights into these phenomena.

For instance, in the ammonia coordination method for synthesizing fibrous nickel oxalate, in situ observations during the feeding process showed that initial large lump particles could subsequently disassemble into smaller spindle-like clusters, which then grew into larger particles rsc.orgresearchgate.net. This suggests that particle formation can involve stages of initial aggregation followed by disaggregation and subsequent growth with evolving morphology rsc.orgresearchgate.net.

Studies on the formation of silica (B1680970) structures using this compound as a templating agent via a sol-gel method also indicated dynamic interactions, where the formed silica materials could "dissolve" under the synthesis conditions, suggesting ongoing processes of assembly, potential disassembly, and re-assembly or growth africaresearchconnects.comresearchgate.net.

Crystallographic and Structural Elucidation of Ammonium Oxalate and Its Hydrates

Single Crystal X-ray Diffraction Studies of Ammonium (B1175870) Oxalate (B1200264) Monohydrate

Single crystal X-ray diffraction is a powerful technique employed to determine the atomic and molecular structure of crystalline solids. For ammonium oxalate monohydrate, this method has been instrumental in revealing the precise arrangement of ammonium cations, oxalate anions, and water molecules within the crystal lattice. Early X-ray analyses provided foundational data, with subsequent studies offering more precise measurements and insights into bonding and isotope effects through combined neutron and X-ray diffraction easychem.orgwikipedia.org.

Determination of Unit Cell Parameters and Space Group Symmetry

This compound monohydrate crystallizes in the orthorhombic crystal system. Multiple studies consistently report the space group symmetry as P2₁2₁2 easychem.orgfishersci.canih.gov. The unit cell is defined by three mutually perpendicular axes (a, b, and c) and the angles between them (α, β, and γ), which are all 90° in the orthorhombic system. The dimensions of the unit cell have been determined at various temperatures, showing slight variations.

ParameterValue (Å) at Room TemperatureValue (Å) at 150 KSource
a8.0358.017 easychem.orgfishersci.ca
b10.30910.309 easychem.orgfishersci.ca
c3.7953.735 easychem.orgfishersci.ca
α, β, γ90°90° easychem.orgfishersci.ca
Unit Cell Volume (ų)314.350308.687 fishersci.ca
Space GroupP2₁2₁2P2₁2₁2 easychem.orgfishersci.canih.gov

The unit cell of this compound monohydrate contains four ammonium cations, two oxalate anions, and two water molecules, corresponding to a 2:1:1 cation-anion-water ratio easychem.org.

Analysis of Oxalate Ion Conformation and Planarity

Unlike the planar oxalic acid molecule, the oxalate ion (C₂O₄²⁻) in this compound monohydrate is notably non-planar fishersci.cafishersci.pt. This deviation from planarity is a significant structural feature and is believed to be influenced by the specific hydrogen bonding network within the crystal fishersci.ca. The oxalate ion can be visualized as two carboxylate groups linked by a central carbon-carbon bond. The non-planarity is described by a twist angle between the planes of these two carboxylate groups fishersci.cafishersci.pt.

Studies have reported a twist angle of approximately 26.6° at room temperature easychem.orgfishersci.ca. At a lower temperature of 150 K, a similar twist angle of 26.9° was observed easychem.org. This non-planar conformation contrasts with the planar conformation often observed when the oxalate ion chelates to a single metal center thegoodscentscompany.com. Theoretical studies also suggest that the isolated oxalate dianion in solution favors a twisted conformation, although the energy barrier to rotation around the C-C bond is relatively low americanelements.com.

Interatomic Dimensions and Bond Length Analysis

Analysis of interatomic distances and bond lengths within the crystal structure provides details about the geometry of the constituent ions. In the oxalate ion, the central carbon-carbon bond length is a key parameter. Studies on this compound monohydrate report a C-C bond length of approximately 1.56 Å fishersci.pt. More precise measurements at 150 K indicate a C-C bond length of 1.568 Å, slightly longer than the 1.559 Å observed at room temperature easychem.org. The C-O bond lengths within the carboxylate groups are typically around 1.23-1.26 Å, with the two C-O bonds on each carboxylate group being approximately equivalent in length due to resonance fishersci.cafishersci.pt.

Bond angles within the oxalate ion, such as the O-C-O angle, are reported to be around 125° fishersci.pt. The O-C-C angles are approximately 117° fishersci.ca. These values are consistent with the sp² hybridization of the carbon atoms in the carboxylate groups.

Bond distances within the ammonium cation (N-H) are typically in the range of 0.87-0.93 Å, as determined by X-ray diffraction easychem.org.

Bond/AngleValue (Å or °) at Room TemperatureValue (Å or °) at 150 KSource
C-C (oxalate)1.561.568 easychem.orgfishersci.pt
C-O (oxalate)1.23-1.251.2521, 1.2555 easychem.orgfishersci.cafishersci.pt
O-C-O (oxalate)125125.75 easychem.orgfishersci.pt
O-C-C (oxalate)-117.03, 117.22 easychem.org
N-H (ammonium)-0.87-0.93 easychem.org

Hydrogen Bonding Networks in this compound Structures

Characterization of N-H···O and O-H···O Hydrogen Bonds

Two primary types of hydrogen bonds are observed in this compound monohydrate: N-H···O bonds between ammonium cations and oxygen atoms of the oxalate anion or water molecule, and O-H···O bonds involving the water molecule and oxygen atoms of the oxalate anion fishersci.ca.

Each water molecule typically acts as a donor of two hydrogen bonds to oxygen atoms of oxalate fragments and an acceptor of two hydrogen bonds from ammonium fragments fishersci.ca. Ammonium cations are generally involved in donating four hydrogen bonds to neighboring oxalate oxygen atoms and water molecules fishersci.ca. The oxygen atoms of the oxalate anion act as acceptors for hydrogen bonds from both ammonium ions and water molecules fishersci.ca.

Typical hydrogen bond lengths observed in this compound monohydrate are around 2.87 Å for N-H···O interactions and 2.60 Å for O-H···O interactions fishersci.ca. These interactions contribute significantly to the cohesion and stability of the crystal lattice.

Influence of Hydration on Hydrogen Bonding Topology

The presence of water molecules in this compound monohydrate significantly influences the hydrogen bonding network compared to anhydrous this compound, if it were to exist or be structurally characterized in detail in a stable form. The water molecules act as intermediaries, linking ammonium and oxalate ions through O-H···O and N-H···O bonds, respectively fishersci.ca. This creates a more extensive and interconnected network than would be possible in the absence of hydration.

Comparison with other hydrated oxalate compounds, such as ammonium hydrogen oxalate hemihydrate, also highlights the role of hydration. In ammonium hydrogen oxalate hemihydrate, water molecules occupy channels within the structure and participate in hydrogen bonds that stabilize the lattice. The exchange of the water molecule with a hydrogen peroxide molecule, as in this compound monoperhydrate, alters the hydrogen bond network and can influence the shape of the oxalate ion fishersci.ca. While the perhydrate and monohydrate share the same space group and similar unit cell dimensions, the larger hydrogen peroxide molecule in the perhydrate pushes hydrogen bond acceptor atoms slightly away, changing the network topology fishersci.ca.

The intricate interplay of N-H···O and O-H···O hydrogen bonds in this compound monohydrate, facilitated by the water molecule, is fundamental to its observed crystal structure and physical properties.

Polymorphism and Phase Transitions in this compound Systems

Polymorphism, the ability of a solid material to exist in more than one crystal structure, and phase transitions are important aspects of the solid-state behavior of chemical compounds. While the search results primarily focus on the high-pressure behavior and a specific phase transition in this compound monohydrate, the concept of polymorphism in oxalate-based coordination polymers is mentioned. nih.govresearchgate.net This suggests that different crystalline forms can exist within oxalate systems, and subtle changes in synthesis conditions can lead to different framework structures. nih.gov Although direct information on distinct anhydrous this compound polymorphs or their temperature- or pressure-induced phase transitions (other than the high-pressure transition of the monohydrate) was not extensively detailed in the search results, the principle of polymorphism and phase transitions as a change in internal structure affecting physicochemical properties is well-established in crystallography. researchgate.net

High-Pressure Crystallographic Studies of this compound Monohydrate

High-pressure crystallographic studies, particularly using techniques like synchrotron X-ray powder diffraction and Raman spectroscopy, have been employed to investigate the structural behavior of this compound monohydrate under compression. acs.orgacs.orgnih.gov These studies provide insights into how the crystal structure adapts and the stability of the material under elevated pressure. acs.orgacs.orgnih.gov Density functional theory (DFT) calculations have also been utilized to complement experimental findings and understand the underlying mechanisms driving observed phenomena. acs.orgacs.orgnih.gov

Synchrotron X-ray powder diffraction measurements have shown that this compound monohydrate exhibits pressure-dependent changes in its lattice parameters and Bragg peaks. acs.orgamazonaws.com A phase transition in this compound monohydrate has been observed in the pressure range of 12.3-13.3 GPa, based on discontinuities in the high-pressure X-ray diffraction patterns. amazonaws.com Interestingly, this high-pressure phase has been shown to revert to the original crystal structure upon release of pressure. amazonaws.com

High-pressure Raman spectroscopy further supports the structural changes occurring under pressure, with noticeable changes in the spectral shape of external modes and shifts in both external and internal Raman modes at critical pressures. acs.orgacs.orgamazonaws.com These spectroscopic changes correlate with the structural adaptations observed in diffraction studies. acs.orgacs.orgamazonaws.com

The compression of this compound monohydrate under pressure is highly anisotropic, with different crystallographic axes exhibiting varying degrees of compressibility. amazonaws.com The c-axis direction has been identified as the most compressible. amazonaws.com

The unit cell volume of this compound monohydrate decreases with increasing pressure. amazonaws.com For instance, the volume decreases from 314.4 ų at 0 GPa to 248.8 ų at 11.5 GPa, representing a total decrease of 20.9% in this pressure range. amazonaws.com The bulk modulus (B₀) has been determined to be approximately 38.7 GPa based on fitting pressure-volume data to the Birch-Murnaghan equation of state. amazonaws.com

Negative Linear Compressibility Phenomena and Mechanisms

This compound monohydrate is notable for exhibiting the phenomenon of negative linear compressibility (NLC). acs.orgacs.orgnih.govresearchgate.net NLC is a relatively uncommon behavior where a material expands along one or more crystallographic directions under hydrostatic compression. acs.orgresearchgate.net

Synchrotron X-ray powder diffraction measurements have provided direct evidence of persistent NLC along the b-axis in this compound monohydrate under high pressure, specifically in the pressure range from 5.0 to 11.0 GPa. acs.orgacs.orgresearchgate.net Before this range, both positive and negative linear compressibility along the b-axis were observed. acs.org

The mechanism underlying the NLC in this compound monohydrate has been attributed to the N—H···O hydrogen bonding "wine-rack" motifs within the crystal structure. acs.orgacs.orgnih.govresearchgate.net DFT calculations support this mechanism, indicating that the arrangement and behavior of these hydrogen bonds under pressure are responsible for the expansion along the b-axis. acs.orgacs.orgnih.gov Initially, these hydrogen bonds are relatively "soft" and compress at lower pressures. acs.orgresearchgate.net As pressure increases, the crystal space compresses, leading to a "stiffening" of the N—H···O hydrogen bonds. acs.orgresearchgate.net At a critical pressure (around 5.0-5.1 GPa), a "rigid" hydrogen bonding "wine-rack" motif forms, which is sufficiently rigid to exhibit a mechanical response under pressure, resulting in the persistent NLC along the b-axis. acs.orgresearchgate.net

Pressure-Induced Structural Adaptations and Stability

High-pressure studies reveal that the crystal structure of this compound monohydrate undergoes significant adaptations under compression. The anisotropic compression, with the c-axis being the most compressible, is a key adaptation mechanism. amazonaws.com The "stiffening" and formation of the "rigid" hydrogen bonding "wine-rack" motif are crucial structural changes that enable the NLC phenomenon. acs.orgresearchgate.net

The phase transition observed between 12.3 and 13.3 GPa represents a more substantial structural rearrangement. amazonaws.com However, the reversibility of this transition upon decompression suggests that the original structural framework is relatively stable and can be recovered after experiencing high-pressure conditions. amazonaws.com

The stability of this compound monohydrate under pressure is influenced by the strength and arrangement of its hydrogen bonding network. The pressure-induced stiffening of hydrogen bonds plays a role in the material's response to compression. acs.orgresearchgate.net

While the studies highlight structural changes and a phase transition, they also demonstrate the persistence of the NLC behavior over a significant pressure range (5.0 to 11.0 GPa) with structural integrity, unlike some other compounds where extreme NLC is observed only after a phase transition. acs.org

Data Table: Pressure-Dependent Relative Compression of this compound Monohydrate Axes (up to 11.5 GPa) amazonaws.com

Crystallographic AxisRelative Contraction Rate (%)
a5.8
b-0.9
c16.6

Note: A negative value indicates expansion (Negative Linear Compressibility).

Data Table: Unit Cell Volume of this compound Monohydrate at Different Pressures amazonaws.com

Pressure (GPa)Unit Cell Volume (ų)
0314.4
11.5248.8

Thermal Decomposition and Reaction Kinetics of Ammonium Oxalate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Ammonium (B1175870) Oxalate (B1200264)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, while Differential Thermal Analysis (DTA) detects the temperature difference between a sample and a reference material as they are heated. These techniques provide valuable information about the decomposition stages and associated thermal events (endothermic or exothermic).

Studies on the thermal decomposition of ammonium oxalate using simultaneous TGA, DTA, and EGA have shown that it is much less stable than alkali metal oxalates. colab.ws The decomposition typically occurs in distinct stages. For instance, the thermal decomposition of monohydrated ammonium oxotris(oxalate)niobate, which contains this compound, shows stepwise decomposition involving the release of water, NH₃, CO, and CO₂. scielo.brscielo.br

The dehydration of this compound monohydrate, ([NH₄]₂C₂O₄·H₂O), is often the initial step in its thermal decomposition. This occurs at relatively low temperatures. For ammonium niobium oxalate, a mass loss attributed to dehydration is observed between 30 and 145 °C. akjournals.com Following dehydration, the anhydrous this compound undergoes further decomposition.

Effluent Gas Analysis (EGA) and Product Identification during this compound Pyrolysis

Effluent Gas Analysis (EGA), often coupled with TGA and DTA, identifies the volatile products released during thermal decomposition. Techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) are used for this purpose. researchgate.net

During the rapid decomposition of this compound, which can occur, for example, between 215 °C and 265 °C, the main decomposition products identified are ammonia (B1221849) (NH₃), carbon monoxide (CO), and carbon dioxide (CO₂). researchgate.net This is consistent with observations from TG-FTIR analysis. researchgate.net The release of these gases corresponds to significant mass loss observed in TGA curves.

Kinetic Modeling of this compound Decomposition Pathways

Kinetic modeling of thermal decomposition data, such as that obtained from TGA, helps to understand the reaction mechanisms and predict the decomposition behavior under different conditions. This involves determining kinetic parameters like apparent activation energy and identifying the most probable kinetic models. akjournals.comscribd.com

Studies on the thermal decomposition kinetics of related compounds, such as ammonium niobium oxalate, have employed dynamic TGA analysis at various heating rates to calculate apparent activation energies using methods like the Ozawa–Flynn–Wall and Friedman methods. akjournals.comakjournals.com

The apparent activation energy (Ea) is a crucial parameter that reflects the energy barrier for the decomposition reaction. It can be determined from TGA data obtained at different heating rates using isoconversional methods. bu.edu.eg For the thermal decomposition of ammonium niobium oxalate, apparent activation energies have been calculated for different decomposition stages. akjournals.comakjournals.com

Identifying the most probable kinetic model provides insights into the rate-limiting step of the decomposition process. Various kinetic models (e.g., based on reaction order, diffusion, or nucleation) can be tested against the experimental data. Methods like the Coats–Redfern integral method and the Achar–Bridly–Sharp differential method are used to estimate the most probable kinetic models. akjournals.comscribd.com For ammonium niobium oxalate, these methods have been used to determine the kinetic models for the initial decomposition steps. akjournals.comscribd.com

Determination of Apparent Activation Energies

Influence of this compound on the Thermal Decomposition of Other Compounds

This compound can influence the thermal decomposition behavior of other substances when present in mixtures. This is particularly relevant in applications such as energetic materials.

Ammonium perchlorate (B79767) (AP) is a common oxidizer in solid propellants. Its thermal decomposition is a critical aspect of propellant combustion. nih.govresearchgate.net Studies have investigated the effect of various additives, including this compound, on the thermal decomposition of AP. aiaa.orgmdpi.comresearchgate.net

Modulatory Effects on Composite Materials' Thermal Performance

This compound has been investigated for its influence on the thermal performance of composite materials, particularly in the context of propellants. When added to ammonium perchlorate (AP)/hydroxyl-terminated polybutadiene (B167195) (HTPB) based composite propellants, this compound has been shown to significantly decrease their burning rates. akjournals.comresearchgate.net

Thermal analysis experiments, such as TG-DTG, indicate that the presence of this compound can increase the decomposition temperatures of AP. akjournals.comresearchgate.net Furthermore, the activation energy of the decomposition reaction of AP is also observed to increase when this compound is present. akjournals.comresearchgate.net These findings suggest that this compound acts to restrain the decomposition of AP. akjournals.comresearchgate.net The reduced heat release at the burning surface of the propellant containing this compound is considered responsible for a reduction in temperature sensitivity. akjournals.com this compound, along with other amide-based compounds, can act as an inhibitor in propellants. mdpi.com Their decomposition often precedes that of AP and is associated with a substantial endothermic effect. mdpi.com The gaseous products, such as NH₃, generated from the decomposition of these compounds can inhibit the decomposition of AP. mdpi.com

Thermal Behavior of Metal-Ammonium Oxalate Complexes

The thermal decomposition of metal-ammonium oxalate complexes is a complex process that involves the stepwise release of ligands and transformations in the atomic structure, often leading to the formation of metal oxides or other solid products. Studies on various metal-ammonium oxalate complexes, such as ammonium oxotris(oxalate)niobate and ammonium niobium oxalate, provide insights into these processes. scielo.brscielo.brresearchgate.netscribd.comakjournals.comakjournals.com

Stepwise Release of Ligands and Hydration Water

The thermal decomposition of metal-ammonium oxalate complexes typically occurs in several distinct stages, characterized by the stepwise release of volatile components. For example, in the case of monohydrated ammonium oxotris(oxalate)niobate [(NH₄)₃NbO(C₂O₄)₃·H₂O], heating leads to the stepwise release of oxalate ions, NH₄⁺, and hydration water in the form of CO₂, CO, NH₃, and water vapor. scielo.brscielo.br

Similarly, studies on ammonium niobium oxalate with the molecular formula NH₄(NbO(C₂O₄)₂(H₂O)₂)(H₂O)₃ show a three-step decomposition process. akjournals.comakjournals.com The first stage, between 30°C and 145°C, involves the dehydration of the complex and the formation of the anhydrous complex, with a mass loss attributed to the release of water. akjournals.com The second stage, between 145°C and 330°C, is due to the decomposition of oxalate ligands and the release of ammonia, leading to the formation of Nb₂O₅·H₂O. akjournals.com

In other metal-ammonium oxalate complexes, such as double-complex salts like K₃[Rh(NH₃)₆][Rh(C₂O₄)₃]₂·6H₂O, the removal of crystallization water molecules occurs in a specific temperature range (90–180 °C) and can proceed in several stages. mdpi.com This is followed by the decomposition of the anhydrous complex at higher temperatures. mdpi.com

Atomic Structure Transformations during Complex Decomposition

The thermal decomposition of metal-ammonium oxalate complexes is accompanied by significant transformations in their atomic structure. These transformations can involve the material becoming amorphous and subsequently crystallizing into new phases. scielo.brscielo.brresearchgate.net

For monohydrated ammonium oxotris(oxalate)niobate, the crystal structure of the niobium complex remains largely unaltered up to 220°C, despite the partial release of NH₄⁺ and oxalate ions. scielo.br However, the massive release of NH₃, CO₂, and hydration water between 240°C and 300°C transforms the material into amorphous solids. scielo.br Upon further heating, the atomic structure of the complex initially becomes amorphous and then crystallizes twice, forming orthorhombic and monoclinic niobium pentoxide (Nb₂O₅). scielo.brscielo.brresearchgate.net The crystallization into orthorhombic Nb₂O₅ can occur around 600°C, and this orthorhombic structure transforms into a monoclinic structure between 700°C and 950°C. scielo.brscielo.br

The decomposition of other metal oxalate complexes also shows structural changes. For instance, fibrous nickel oxalate transforms into chain-like nickel when heated above 400°C in an argon atmosphere. rsc.org The release of ammonia from fibrous nickel oxalate at lower temperatures can influence its crystal structure, leading to a decrease in crystallinity. rsc.org

The controlled thermal decomposition of metal oxalates can serve as a method for preparing advanced materials, such as metal oxide nanoparticles. nih.gov The specific decomposition pathway and the resulting solid phases are dependent on the metal ion, the complex structure, and the decomposition conditions.

Spectroscopic Characterization and Vibrational Analysis of Ammonium Oxalate

Fourier Transform Infrared (FTIR) Spectroscopy of Ammonium (B1175870) Oxalate (B1200264)

FTIR spectroscopy is a widely used technique to identify the functional groups within a compound based on their characteristic absorption of infrared radiation. nih.gov For ammonium oxalate, FTIR analysis helps in understanding the vibrational modes of both the ammonium cation and the oxalate anion.

FTIR spectra of this compound monohydrate reveal characteristic bands corresponding to the vibrations of the ammonium ions, oxalate ions, and water molecules (in the case of the monohydrate). For instance, a broad band around 3130 cm⁻¹ has been attributed to the stretching vibrations of N-H bonds in the ammonium ion. mdpi.com Vibrations from the oxalic acid group, such as C-O stretching, typically appear in regions like 1720 cm⁻¹ and 1250 cm⁻¹. mdpi.com In the analysis of other oxalate compounds, C=O stretching vibrations have been observed in the range of 1757 – 1585 cm⁻¹, and symmetric carbonyl stretching near 1400 cm⁻¹. nih.gov

Specific peak assignments for this compound monohydrate (oxammite) have been made through experimental studies and theoretical calculations. For example, bands attributed to OH stretching vibrations of water molecules have been observed at 3235 and 3030 cm⁻¹. schweizerbart.de NH vibrational modes have been noted at 2995, 2900, and 2879 cm⁻¹. schweizerbart.de Multiple CO symmetric stretching bands have been observed, suggesting the presence of different hydration states or chemical environments within mineral samples. schweizerbart.de

FTIR spectroscopy can be used to investigate the effects of doping on the vibrational spectra of materials containing this compound. For example, studies on this compound monohydrate doped Potassium Dihydrogen Phosphate (B84403) (KDP) crystals have shown that the presence of the dopant can cause slight shifts in the frequencies of observed peaks and the appearance of new absorption peaks compared to pure KDP crystals. sciensage.info This indicates the incorporation of this compound monohydrate into the crystal lattice, influencing its structural and spectroscopic properties. sciensage.info In other contexts, the presence of this compound groups in the molecular structure of dopants, such as ammonium titanyl oxalate (ATO) in PEDOT:PSS films, has been shown to interact with the polymer chains, affecting the material's properties and being detectable through changes in the FTIR spectrum, such as the appearance of N-H stretching vibrations. mdpi.com

Identification of Functional Groups and Vibrational Modes

Raman Spectroscopy of this compound Minerals and Treated Materials

Raman spectroscopy is another powerful vibrational technique that complements FTIR, providing information about molecular vibrations that are Raman active. It is particularly useful for studying oxalate minerals due to their characteristic Raman spectra. csic.essciengine.com

Raman spectroscopy has been extensively used to characterize this compound, particularly in its mineral form, oxammite. The Raman spectra of oxalate minerals are often mutually exclusive, making Raman spectroscopy a suitable technique for their identification. csic.es Studies combining experimental data with theoretical calculations have significantly improved the assignment of Raman spectral bands for oxammite. csic.esresearchgate.net

Key Raman bands for oxammite have been identified and assigned to specific vibrational modes. For instance, characteristic bands used to fingerprint this mineral are located at approximately 1430, 892, 489, and 224 cm⁻¹. esa.int These bands correspond to vibrations such as C-O stretching, C-C stretching, and O-C-O bending modes. csic.esnih.gov Theoretical calculations have helped to refine these assignments, sometimes modifying previous empirical assignments and identifying the origins of previously unassigned bands. csic.esresearchgate.netesa.int Some bands observed in experimental spectra have been identified as combination bands or overtones through theoretical analysis. csic.esresearchgate.netesa.int

Table: Selected Raman Spectral Bands and Assignments for Oxammite

Wavenumber (cm⁻¹)Proposed Assignment (Based on experimental and theoretical studies)
~1430C-O stretching, O-C-O wagging modes esa.intamazonaws.com
~892C-C stretching esa.intamazonaws.com
~489Oxalate deformation modes, OCO bending esa.intamazonaws.com
~224Lattice modes, translations esa.int
3235, 3030OH stretching vibrations (from water) schweizerbart.de
2995, 2900, 2879NH vibrational modes schweizerbart.de
1473, 1454, 1447, 1431Multiple CO symmetric stretching bands schweizerbart.de

Micro-Raman spectroscopy is a powerful technique that allows for spatially resolved chemical analysis. It has been applied to study the distribution and penetration of this compound when used as a treatment for carbonate stone artifacts. researchgate.netamanote.comcnr.it By mapping the Raman signals across a sample's cross-section, researchers can determine the depth to which this compound or its reaction products, such as calcium oxalate (whewellite or weddellite), have penetrated the material. researchgate.netcnr.it

Micro-Raman mapping has revealed that the penetration depth of this compound in plaster specimens can be relatively low, typically only a few hundred micrometers. researchgate.net This limited penetration affects the consolidant action of the treatment, restricting it to the near-surface region. researchgate.net Studies using micro-Raman analysis on treated stone samples have identified the formation of calcium oxalate phases like whewellite (B87421) and weddellite (B1203044) as products of the reaction between this compound and the carbonate matrix. researchgate.netcnr.it The distribution of these newly formed phases within the material can be visualized using micro-Raman mapping, providing crucial information for evaluating the effectiveness of conservation treatments. researchgate.netcnr.it

The effect of high pressure on the Raman spectra of this compound monohydrate (oxammite) has been investigated to understand its structural behavior under compression. acs.orgresearchgate.netacs.org These studies have shown that this compound monohydrate exhibits negative linear compressibility (NLC) along the b-axis, meaning that this dimension expands under increasing hydrostatic pressure. acs.orgresearchgate.netacs.org

High-pressure Raman spectroscopy has provided spectroscopic evidence supporting this NLC phenomenon. Changes in the Raman shifts of both external and internal vibrational modes have been observed as pressure increases. amazonaws.comacs.orgacs.org The softening of external Raman modes and abnormal changes in the frequencies of certain internal modes at critical pressures further confirm the NLC behavior. acs.orgresearchgate.netacs.org These spectroscopic changes are related to structural rearrangements and the behavior of hydrogen bonding networks within the crystal lattice under pressure. acs.orgresearchgate.net The N-H···O hydrogen bonding network is considered to play a significant role in the observed anomalous high-pressure behavior. csic.esacs.orgresearchgate.net

Micro-Raman Analysis for Spatially Resolved Chemical Information

Nuclear Magnetic Resonance (NMR) Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to investigate the structural, dynamic, and electronic properties of materials at the atomic level. For solid-state compounds like this compound, solid-state NMR provides detailed insights that are not available from liquid-state NMR due to the anisotropic nature of interactions in the solid state. Studies on this compound and its related compounds, such as ammonium hydrogen oxalate hemihydrate and dithis compound monohydrate, have utilized various NMR techniques, including ¹H, ¹³C, ¹⁴N, and ²H NMR, often in conjunction with techniques like magic-angle spinning (MAS) and solid-state double resonance, to probe different aspects of their structure and dynamics. oup.comaip.orgaip.orgaip.orgresearchgate.netoup.comnih.govaip.orgberkeley.edu

Early NMR studies on this compound monohydrate, (NH₄)₂C₂O₄·H₂O, and ammonium hydrogen oxalate hemihydrate, NH₄HC₂O₄·½H₂O, provided fundamental information about the molecular motions and electric field gradients within these crystals. oup.comaip.orgoup.com These studies often involved analyzing NMR spectra of single crystals to determine the orientation and principal values of NMR interaction tensors, such as the chemical shielding tensor and the electric field gradient (EFG) tensor.

Chemical Shielding Tensor Analysis

The chemical shielding tensor provides information about the local electronic environment around a specific nucleus. In solid-state NMR, the anisotropy of the chemical shielding can be measured, yielding principal values (σ₁₁, σ₂₂, σ₃₃) and their orientation relative to the molecular or crystal frame. These parameters are highly sensitive to bond lengths, bond angles, and the presence of neighboring atoms and hydrogen bonds.

Studies on ammonium hydrogen oxalate hemihydrate (AHOX) have employed ¹³C NMR to determine the chemical shift tensors of the carboxyl groups. aip.orgaip.orgberkeley.edu AHOX contains two types of carboxyl groups: one ionic and one protonated. Analysis of the ¹³C chemical shift tensors in single crystals of AHOX using solid-state double resonance techniques revealed distinct tensor orientations and principal values for these two sites. aip.orgaip.org

For the ionic carboxyl group in AHOX, the least shielded component (σ₁₁) was found to be oriented within 6° of the C–C bond. aip.orgaip.org In contrast, the protonated carboxyl group showed its σ₁₁ component twisted 24° off the C–C bond. aip.orgaip.org For both types of carboxyl groups, the σ₃₃ component was found to be perpendicular to the oxalate plane. aip.orgaip.org Protonation of the carboxyl group primarily affected the σ₂₂ component, moving it towards increased shielding, while the σ₁₁ and σ₃₃ tensor elements were less affected. aip.orgaip.org The orientation of these tensors provides insights into the molecular and crystal structure. aip.orgaip.org

Similar ¹³C chemical shielding studies on dithis compound monohydrate ((NH₄)₂C₂O₄·H₂O) have also been conducted to understand the effect of protonation and conformational changes on the carboxyl tensors. aip.orgberkeley.edu

Deuteron (B1233211) Magnetic Resonance Investigations

Deuteron (²H) NMR is particularly useful for studying molecular dynamics and the geometry of hydrogen bonds due to the presence of the deuterium (B1214612) nucleus's quadrupole moment. The ²H NMR spectrum of a solid provides information about the electric field gradient (EFG) tensor at the site of the deuterium nucleus. This tensor is highly sensitive to the local electric charge distribution, which is significantly influenced by chemical bonds and hydrogen bonding interactions.

High-resolution ²H NMR studies have been performed on single crystals of ammonium hydrogen oxalate hemihydrate (AHOX) and deuterated this compound monohydrate ((ND₄)₂C₂O₄·D₂O). oup.comoup.comaip.org These investigations aimed to determine the electric field gradient tensors at the deuteron sites in the ammonium ions, carboxyl groups (in AHOX), and water molecules (in the monohydrate).

In deuterated this compound monohydrate, ²H NMR quadrupole spectra were observed on single crystals. oup.comoup.com The quadrupole coupling tensors for stationary deuterons were determined at low temperatures (e.g., -110°C). oup.comoup.com For the ammonium deuterons, the quadrupole coupling constant (e²qQ/h) values ranged from 163.7 to 172.8 kHz with asymmetry parameters (η) between 0.005 and 0.015. oup.comoup.com For the water deuteron, the values were 213.3 kHz and 0.090 for e²qQ/h and η, respectively. oup.comoup.com These values and the principal axis directions of the EFG tensors were generally consistent with the crystal structure determined by diffraction studies, although deviations were observed for the z principal axes of deuterium in the ammonium ion compared to N-H directions from neutron diffraction. oup.comoup.com

Studies on AHOX using ²H NMR at room temperature revealed the presence of two inequivalent ND₃D⁺ sites undergoing reorientation. aip.org The motionally averaged quadrupole coupling constants for these sites were determined to be 5.1 kHz (η=0.53) and 8.0 kHz (η=0.34). aip.org For the carboxyl deuterons in AHOX, the quadrupole coupling constant was found to be 129 kHz with an asymmetry parameter of 0.30. aip.org The orientation of these tensor components can be related to the O-D bond direction, and the magnitude of the quadrupole coupling constant provides information about the O-D⋅⋅⋅O hydrogen bond structure. aip.org ²H NMR spectra of HDO in AHOX also showed the effect of 180° flips of the water molecule. aip.org

Computational Chemistry and Theoretical Modeling of Ammonium Oxalate

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a widely used computational method for optimizing the structures of crystalline compounds like ammonium (B1175870) oxalate (B1200264). Periodic DFT calculations, often employing plane waves and pseudopotentials, have been utilized to investigate the structural properties of ammonium oxalate monohydrate, also known as the mineral oxammite ((NH₄)₂(C₂O₄)·H₂O) researchgate.netresearchgate.netcolab.wsalfa-chemistry.comcsic.es.

The optimized structures obtained from these DFT calculations show good agreement with experimental data derived from low-temperature X-ray diffraction studies researchgate.netresearchgate.netcolab.wsalfa-chemistry.comcsic.es. This agreement validates the computational models and their ability to accurately represent the atomic arrangements within the crystal lattice.

Lattice Parameter and Bond Length Prediction

DFT calculations are effective in predicting the lattice parameters and bond lengths of crystalline this compound monohydrate researchgate.netresearchgate.netalfa-chemistry.com. Studies have reported calculated lattice parameters that are in very good agreement with experimental values csic.es. For instance, optimized structures of oxammite using periodic DFT have yielded lattice parameters close to those obtained from low-temperature X-ray diffraction, which reported orthorhombic symmetry with space group P2₁2₁2 researchgate.netresearchgate.netcolab.ws.

Calculated bond distances within the oxalate anion, such as C-C, C-O1, and C-O2, have also been found to be comparable to experimental observations csic.es. Similarly, the structure of the ammonium cation and the distances and angles within the hydrogen bond network are well-described by these theoretical methods csic.es.

The following table presents a comparison of calculated and experimental lattice parameters for this compound monohydrate:

ParameterCalculated (Å)Experimental (30K) (Å) csic.esExperimental (298K) (Å) csic.es
a7.992-8.035
b10.294-10.309
c3.670-3.795
α909090
β909090
γ909090
Volume (ų)301.968-314.350
Density (g/cm³)1.562-1.501

Note: Experimental data at 30K was referenced but specific values were not provided in the snippet for direct comparison.

Molecular Dynamics Simulations for Anharmonic Motion and Intermolecular Interactions

Molecular Dynamics (MD) simulations are valuable for studying the dynamic behavior of molecules and crystals, including anharmonic motion and intermolecular interactions mdpi.comaip.orgaip.org. While specific detailed MD simulation studies solely focused on the anharmonic motion and intermolecular interactions in this compound were not prominently found in the search results, the application of MD simulations in conjunction with other theoretical methods like DFT for studying materials, including those with hydrogen bonding networks and anisotropic thermal expansion (which is related to anharmonicity), is a recognized approach aip.orgrsc.org. Studies on related systems highlight the use of MD simulations to understand dynamics and interactions in molecular crystals mdpi.comaip.orgaip.org.

COSMO-RS and Quantum Theory of Atoms in Molecules (QTAIM) Applications

COSMO-RS (Conductor-like Screening Model for Real Solvents) and Quantum Theory of Atoms in Molecules (QTAIM) are theoretical tools applied to study the behavior of this compound in different contexts.

COSMO-RS, a method combining quantum chemistry with statistical thermodynamics, has been used to compute properties like Setschenow constants for this compound in solutions acs.orgresearchgate.netx-mol.comnih.govcore.ac.uk. These calculations help predict salting-in or salting-out effects of this compound on organic solutes, which is relevant in atmospheric chemistry and other solution-based processes acs.orgresearchgate.netx-mol.comnih.gov. Studies indicate that COSMO-RS predictions for salting effects with this compound can sometimes overpredict salting out or underpredict salting in compared to experimental data acs.orgresearchgate.netx-mol.comnih.gov.

QTAIM is a theoretical framework used to analyze electron density to understand chemical bonding and intermolecular interactions nih.govresearchgate.netresearchgate.netdntb.gov.uaresearchgate.netwiley-vch.de. It involves partitioning the electron density into atomic basins and analyzing bond critical points to characterize interactions wiley-vch.de. QTAIM analysis has been applied to oxalate-containing crystals, including those with ammonium ions, to describe charge density distribution and the nature of interactions like hydrogen bonds nih.govresearchgate.netresearchgate.netosti.gov. This method allows for a detailed topological analysis of the electron density wiley-vch.de.

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations, particularly using DFT, are employed to predict the spectroscopic properties of this compound, such as Raman spectra researchgate.netresearchgate.netalfa-chemistry.comcsic.es. Computed Raman spectra for this compound monohydrate have shown agreement with experimental spectra, aiding in the assignment and interpretation of vibrational bands researchgate.netresearchgate.netalfa-chemistry.comcsic.es. Theoretical calculations have helped to clarify previous empirical assignments and identify the origins of some experimentally observed bands, including combination bands and overtones researchgate.netalfa-chemistry.comresearchgate.net. The accuracy of spectroscopic predictions often requires the use of demanding calculation parameters in theoretical solid-state methods csic.es.

Elucidation of Reaction Mechanisms and Energy Barriers via Computational Approaches

Computational approaches are valuable for investigating reaction mechanisms and determining energy barriers involving this compound. While direct studies on the reaction mechanisms of this compound itself were less prominent in the search results, computational methods, including DFT, are widely used to study reaction mechanisms and activation energy barriers in various chemical processes mdpi.comaip.orgacs.orgresearchgate.netlongdom.org. For example, DFT has been applied to study the thermal decomposition of related compounds and the mechanisms of reactions involving oxalate derivatives colab.wsresearchgate.netmdpi.com. These studies often involve identifying transition states and calculating the energy difference between reactants and transition states to determine activation barriers mdpi.comlongdom.org. Computational studies provide an atomic-level understanding of reaction pathways and can help in validating experimental observations aip.org.

Analytical Chemistry Applications of Ammonium Oxalate

Precipitation and Quantification of Metal Ions using Ammonium (B1175870) Oxalate (B1200264)

Ammonium oxalate is widely used for the precipitation and subsequent quantification of certain metal ions from solution. testbook.comworldofscience.co.zachemimpex.com The low solubility product of metal oxalates makes this a convenient and efficient method for metal ion extraction under optimal conditions. taylorandfrancis.com The crystalline nature of oxalate precipitates, compared to the amorphous forms of hydroxides or carbonates, offers advantages such as a low precipitate volume and chemical stability. taylorandfrancis.com These crystalline precipitates are also easily separated by filtration. taylorandfrancis.com

Calcium Ion Determination and Separation in Various Matrices

One of the most common applications of this compound in analytical chemistry is the determination and separation of calcium ions. worldofscience.co.za Calcium oxalate (CaC₂O₄) is a highly insoluble compound that readily precipitates upon the addition of this compound to a solution containing Ca²⁺ ions. testbook.comworldofscience.co.za This reaction forms the basis of gravimetric analysis for determining calcium concentration. worldofscience.co.za

The precipitation of calcium oxalate can be influenced by the presence of other ions. For instance, in the presence of magnesium, tervalent metals (like iron and aluminum), and phosphates, the addition of ammonium citrate (B86180) along with this compound can cause calcium oxalate to crystallize as octahedra with the approximate composition CaC₂O₄·2.5H₂O. rsc.org This form is less prone to forming solid solutions with isomorphous magnesium oxalate, which can occur with the monohydrate obtained without citric acid. rsc.org Citric acid also helps to some extent in inhibiting the precipitation of impurities like iron, aluminum, phosphates, and magnesium by forming complex ions. rsc.org

In the analysis of biological materials, neutron-activation analysis has been used for determining calcium and magnesium. psu.edu In such procedures, calcium can be separated as the oxalate precipitate. psu.edu The calcium oxalate precipitate is dissolved, re-precipitated, washed, and then its radiation is counted. psu.edu The mean chemical yield for calcium in one study using this method was reported as 85 percent. psu.edu

The test for calcium with this compound in elementary qualitative analysis often involves precipitating strontium as sulfate (B86663) first, followed by the addition of this compound to the filtrate to detect calcium as calcium oxalate. acs.org However, if strontium is present, an appreciable precipitate of strontium oxalate can also form, which is visually indistinguishable from calcium oxalate, potentially leading to false positives for calcium. acs.org Diluting the filtrate before adding this compound can help to mitigate the precipitation of strontium oxalate due to the difference in solubility products of the two oxalates. acs.org

Selective Oxalate Precipitation Processes for Metal Ion Recovery

This compound and oxalic acid are employed as reagents in selective precipitation processes for the recovery of various metal ions. taylorandfrancis.commdpi.com The efficiency of this process can depend on factors such as temperature and pH. mdpi.com The low solubility product of metal oxalates facilitates the efficient extraction of metal ions under optimized conditions. taylorandfrancis.com Compared to hydroxide (B78521) or carbonate precipitation, oxalate precipitation can be successful even in acidic solutions at low pH values. taylorandfrancis.com An almost stoichiometric amount of oxalate ion can be sufficient to precipitate the metal content of the solution. taylorandfrancis.com

Selective precipitation using oxalate chemistry has been explored for recovering metals from sources like spent lithium-ion batteries. mdpi.comku.edu For example, this compound can be used to precipitate rare earth elements (REEs) from leach solutions of spent magnets. semanticscholar.orgmdpi.com The affinity of this compound for REEs can facilitate their selective leaching and precipitation as solid oxalate salts. semanticscholar.org The resulting metal-oxalate precipitates can often be easily decomposed into pure oxides at relatively low temperatures (around 300°C) for further applications. taylorandfrancis.com

Studies have investigated the selective re-extraction and precipitation of heavy metals like Cd, Pb, Zn, Ni, and Cu from organic phases using oxalic acid and this compound solutions at specific pH values. researchgate.net While oxalic acid solutions alone can strip and precipitate metals in a single stage, the addition of this compound may not necessarily improve these properties. researchgate.net Selective separation of metals from mixtures might require multi-stage operations with pH adjustment for different metals. researchgate.net

Sequential Extraction Procedures in Environmental Matrices

Sequential extraction procedures are widely used in environmental chemistry to determine the distribution and potential mobility of elements in various solid samples like soils, sediments, and waste materials. wur.nljournals.org.gemdpi.com These procedures employ a series of extractants to selectively dissolve different chemical phases with which the elements are associated. wur.nlmdpi.com this compound, often in an acidified form, is a common extractant used in these schemes. journals.org.geusgs.govmassey.ac.nzcdnsciencepub.comoup.com

Extraction of Metallic Trace Elements from Soils and Sediments

Acid this compound (this compound acidified to pH 3 with oxalic acid) is frequently used in soil chemical analysis to extract iron and aluminum from poorly-crystalline minerals, iron(II)-bearing minerals, and organic matter. wikipedia.orgusgs.gov This extractant is particularly effective for dissolving poorly crystalline hydrous iron oxy-hydroxides, such as ferrihydrite and schwertmannite, compared to more crystalline oxides like goethite and hematite (B75146). oup.commdpi.com

Sequential extraction studies using this compound have been conducted to assess the partitioning of heavy metals like Cu, Pb, and Zn in contaminated soils and sediments. journals.org.gestir.ac.uk The number of metal phases dissolved by this compound can vary depending on the specific metal. journals.org.ge For instance, in one study, this compound dissolved two phases for Zn and three phases for Cu in contaminated soils. journals.org.ge

Acid this compound extraction has been found to be effective in extracting trace metals from serpentine-affected soils, showing a close relationship with estimates of total and recoverable elements like Cr and Ni (associated with serpentine) and Cu and Zn (associated with agricultural activities). cdnsciencepub.com It can extract a significant percentage of the total trace metals, ranging from 15% to 35%. cdnsciencepub.com This suggests that acid this compound can be a valuable tool for assessing the mobile fraction of trace elements in such soils. cdnsciencepub.com

While this compound is effective for poorly crystalline iron oxy-hydroxides, it's important to note that it can also dissolve other mineral phases of comparable reactivity, potentially leading to misinterpretations of mineral carriers for specific metals. mdpi.com For example, studies have shown that hydrobasaluminite, an aluminum mineral, can also dissolve in this compound, and elements like Zn, Cu, Si, Co, Ni, and Y can be associated with this phase rather than solely with iron oxy-hydroxides. mdpi.com Therefore, the fraction extracted by this compound in sequential extraction studies might be more accurately described as "low-crystallinity oxy-hydroxides". mdpi.com

Determination of Fluoride (B91410) Resident Concentrations in Soils

Acid this compound solution (e.g., 0.2 M) has been investigated for its capacity to selectively and quantitatively extract fluoride accumulated in soils. acs.orgnih.govpublish.csiro.au This is particularly relevant in areas affected by fluoride depositions from industrial sources, where fluoride accumulation in soils poses a risk of groundwater contamination. nih.gov

Studies have shown that oxalate extraction can recover a significant portion of added fluoride from soils, although the recovery percentage can vary depending on soil properties like the content of amorphous Fe and Al, clay content, and the presence of carbonates. nih.gov Higher recoveries have been observed in soils rich in amorphous Fe and Al and low in clay and carbonates. nih.gov Despite not achieving complete recovery, the use of oxalate-extractable fluoride (Fox) has been shown to reduce background noise compared to total fluoride determination, improving the evaluation of fluoride accumulation profiles in contaminated soils. nih.gov This indicates a high selectivity of the method for accumulated fluoride. nih.gov

The concentration of acid this compound extractable Fe and Al in soil appears to strongly influence total soil fluoride concentrations, suggesting a strong affinity between non-crystalline Fe/Al and fluoride. massey.ac.nz

Arsenic and Selenium Removal from Fly Ash

This compound has been explored as a leaching agent for the removal of arsenic and selenium from fly ash. wku.edubepress.combepress.com Fly ash can contain varying levels of trace elements, including arsenic and selenium, which are of environmental concern. epri.com

Research comparing the leaching ability of different reagents has shown that this compound is effective in extracting arsenic and selenium from fly ash. wku.edu In single-stage extractions, this compound achieved arsenic extraction efficiencies of 84.17% and selenium extraction efficiencies of 96.26%. wku.edu The extraction strength of this compound was found to be higher than ammonium citrate and ammonium nitrate (B79036) but lower than EDTA. wku.edu

The effectiveness of oxalate in extracting arsenic and selenium from fly ash is related to its ability to target the amorphous Fe and Al oxide-bound fractions in fly ash. rsc.org These fractions can be significant carriers of arsenic and selenium. rsc.org

The addition of calcium has been found to influence the leaching behavior of arsenic in the presence of oxalate. wku.edu Additional calcium can significantly reduce the amount of total arsenic in the leachate. wku.edu

Complexation Reactions with Metal Ions in Analytical Contexts

This compound acts as a chelating agent, forming complexes with various metal ions. The oxalate anion (C₂O₄²⁻) is a bidentate ligand, meaning it can bind to a metal ion at two points. wikipedia.orgnumberanalytics.com This complexation ability is utilized in analytical procedures for the separation, determination, or masking of metal ions.

One notable application is the use of this compound in the determination of certain metal ions, such as calcium, lead, and rare earth metals. vedantu.comfishersci.pt For instance, the reaction between calcium chloride and this compound produces a precipitate of calcium oxalate (CaC₂O₄), which can be used for the gravimetric determination of calcium. vedantu.comchemistrydocs.com

(CH₃COO)₂Ca + (NH₄)₂C₂O₄ → 2CH₃COONH₄ + CaC₂O₄ ↓ chemistrydocs.com

Research has also explored the use of this compound as a masking agent in complexometric titrations. A study demonstrated its effectiveness as a masking agent for manganese(II) in the complexometric determination of this ion. vjs.ac.vn this compound forms a soluble complex with manganese(II), displacing EDTA from the Mn(II)-EDTA complex. vjs.ac.vn This indicates that the Mn(II)-oxalate complex is more stable than the Mn(II)-EDTA complex under the experimental conditions described in the study (pH 5-6, Hexamine buffer). vjs.ac.vn This masking property allows for the selective determination of manganese(II) in the presence of other metal ions. vjs.ac.vn

This compound acidified with oxalic acid is also used in soil chemical analysis to extract iron and aluminum from poorly-crystalline minerals and organic matter. wikipedia.org

Use in Buffer Solutions for Biological Research

This compound is utilized in the preparation of buffer solutions, which are important in various biological research applications to maintain a stable pH. labtestsguide.comfishersci.pt Its buffering capacity contributes to creating controlled environments necessary for enzymatic reactions, protein studies, and other biological assays.

In biological research, maintaining a stable pH is crucial for the activity and stability of biomolecules. This compound-containing buffers can be employed in procedures such as protein carbamylation inhibition in urea (B33335) solutions used for protease digestion in proteomic studies. science.gov While the search results mention ammonium-containing buffers in this context, the specific role and mechanism of this compound itself as a buffer in such detailed biological processes would require further dedicated research findings.

Furthermore, this compound is mentioned as a key ingredient in creating standard buffer solutions for biochemical analysis. labtestsguide.com Its use as a buffering reagent and dispersant has also been noted in studies examining the surface interaction of platelets. fishersci.pt

Materials Science and Conservation Research Involving Ammonium Oxalate

Stone Conservation and Protection using Ammonium (B1175870) Oxalate (B1200264) Treatment

Ammonium oxalate treatment has emerged as a conservation method offering both consolidating and protective properties for calcareous stones. um.edu.mtresearchgate.net This approach is based on the formation of a calcium oxalate layer on the stone surface. um.edu.mtresearchgate.net The treatment has shown positive results on various stone types, including Maltese Globigerina Limestone, by increasing acid resistance while maintaining the stone's water transport properties. um.edu.mtresearchgate.net The application of this compound has been incorporated into the conservation practices for ancient monuments, artifacts, architectural facades, frescoes, and mosaics since the 2000s. cnr.it

Conversion of Calcium Carbonate to Calcium Oxalate Films

The core mechanism of this compound treatment involves the chemical reaction between calcium carbonate (CaCO3) present in the stone and this compound ((NH4)2C2O4). This reaction leads to the formation of calcium oxalate (CaC2O4), ammonia (B1221849) (NH3), water (H2O), and carbon dioxide (CO2). cnr.itunibo.it

The chemical reaction is represented as: CaCO3 + (NH4)2C2O4 → CaC2O4 + 2NH3 + H2O + CO2 cnr.itunibo.it

This conversion results in the formation of a calcium oxalate film on the stone surface. um.edu.mtresearchgate.net Artificially formed calcium oxalate is typically colorless, unlike some natural oxalate patinas which can vary in color due to the incorporation of atmospheric particulates. cnr.it The formation of calcium oxalate is favored by the significant solubility difference between calcium carbonate and calcium oxalate, with the latter being much less soluble. unibo.itresearchgate.net The two common crystalline phases of calcium oxalate formed are whewellite (B87421) (CaC2O4·H2O) and weddellite (B1203044) (CaC2O4·2H2O). unimib.itmdpi.com

Consolidation and Protective Properties on Calcareous Stone Substrates

This compound treatment provides both consolidating and protective effects on calcareous stone substrates. um.edu.mtresearchgate.net The formation of the calcium oxalate layer offers a passivating, anti-acid protective action to carbonate stone surfaces like marble and many limestones. cnr.it This protective layer is attributed to the lower solubility of calcium oxalate compared to calcium carbonate, particularly in acidic environments. unibo.itresearchgate.net

Beyond protection, consolidating properties have been observed on different marbles and limestones. cnr.it This consolidation is linked to the formation of whewellite, which can lead to an increase in surface hardness while preserving the stone's water transport properties. um.edu.mtcnr.it However, the increase in mechanical strength is often superficial, typically limited to about 1mm, potentially due to a rapid reaction rate between calcium carbonate and the this compound solution hindering deeper penetration. cnr.it

Application Methods and Parameters (Poultice, Immersion, Brushing)

Various methods are employed for applying this compound treatments to stone surfaces, including poultice, immersion, and brushing. researchgate.netcolab.wscore.ac.uk These methods influence the efficiency of calcium oxalate formation both on the surface and in depth. researchgate.netcolab.ws

Studies comparing these methods on cretaceous limestone have shown that all three can result in the development of a calcium oxalate layer with a maximum thickness of approximately 40 µm. colab.wscore.ac.uk The brushing method, applied with multiple short applications (e.g., 10 one-minute applications with five-minute breaks over one hour), has demonstrated the ability to achieve a calcium oxalate layer equivalent to that formed by a 10-hour poultice treatment. colab.wscore.ac.uk This suggests that brushing could be a preferable method for large surfaces where poultice application is less economically feasible. colab.wscore.ac.uk

Factors such as the concentration of the this compound solution and the treatment time are important parameters that influence the outcome. researchgate.netcolab.ws SEM analysis of samples treated by different methods has shown variations in the size of formed calcium oxalate crystals. core.ac.uk Immersion treatments, particularly with higher concentrations (e.g., 5% AmOx), tend to result in the formation of larger calcium oxalate crystals compared to poultice or brushing methods. core.ac.uk

Monitoring Efficacy and Penetration Depth of Treatment

Assessing the efficacy and penetration depth of this compound treatment is crucial for evaluating its performance. Various analytical techniques are employed for this purpose. Micro-Raman spectroscopy, particularly μ-Raman mapping, has been used to investigate the penetration depth and distribution of newly formed whewellite within the porous matrix of plasters and stones. unimib.itresearchgate.net This technique allows for the assessment of the reaction occurring below the surface. researchgate.net

Synchrotron-based microanalytical techniques, such as SR-μXRD and SR-μFTIR, have also been utilized to analyze treated samples and determine the distribution of calcium oxalate along the surface and its penetration depth. colab.wscore.ac.uk These techniques can reveal variations in calcium oxalate distribution at a micrometer scale. colab.wscore.ac.uk Synchrotron radiation micro X-ray powder diffraction (SR-μXRPD) mapping combined with micro-X-ray fluorescence (μXRF) provides spatial and compositional insights into the newly formed crystalline phases and their distribution. bohrium.com

Penetration depth can be defined using criteria such as the depth at which the amount of whewellite drops below a certain percentage (e.g., 50%) of the surface amount or the depth beyond which no oxalate is detected. mdpi.com Studies have shown that the penetration depth can vary depending on the stone type and treatment parameters. For instance, on less porous marble, increasing brushing treatment time from 1 to 3 hours increased the penetration depth of whewellite from 20 µm to 30 µm. mdpi.com On more porous limestone, the penetration depth of whewellite showed a significant increase with longer treatment times, reaching around 200 µm with a 3-hour treatment compared to 80 µm for a 1-hour treatment. mdpi.com

The Drilling Resistance Measurement System (DRMS) is another technique used to evaluate the consolidating effect and penetration depth by measuring the mechanical strength profile of the treated stone. researchgate.netsciengine.com

Influence of Soluble Salts on Treatment Efficacy

The presence of soluble salts within the stone matrix is a common issue in the conservation of architectural heritage. Research has investigated the influence of soluble salts on the efficacy of this compound treatment. Studies on soft limestone, such as Maltese Globigerina Limestone, have shown that treatment in the presence of sodium chloride did not impede the conversion of calcium carbonate to calcium oxalate. um.edu.mtresearchgate.netum.edu.mt Comparative studies involving sodium chloride, sodium sulphate, and sodium nitrate (B79036) have indicated that calcium oxalate crystals still form when the treatment is applied in the presence of these individual soluble salts. researchgate.net Furthermore, these studies reported increased resistance to acid attack and salt crystallization in treated samples, with no detection of deleterious by-products resulting from reactions between the soluble salts and the treatment. researchgate.net This suggests that this compound treatment may be relevant for stones containing soluble salts, even in cases where desalination is difficult. researchgate.net

Combined Treatments with Other Inorganic Agents (e.g., Ammonium Phosphate)

The potential for combining this compound treatment with other inorganic agents, such as ammonium phosphates, has been explored to potentially enhance consolidation and protection. cnr.itcnr.itresearchgate.net Di-ammonium phosphate (B84403) (DAP) is an example of an ammonium phosphate that has been investigated for its consolidating action, which is based on the formation of calcium phosphates. cnr.itcnr.it

Studies have investigated the combined use of this compound and di-ammonium phosphate for the protection and consolidation of carbonate stone artifacts. cnr.itresearchgate.net Different application protocols have been tested, including applying the products sequentially (AmOx followed by DAP, or DAP followed by AmOx) or as a mixture in the same solution. cnr.itresearchgate.netijcs.ro

Doping in Crystal Growth for Modified Material Properties

This compound, particularly in its monohydrate form, has been investigated as a dopant in the growth of various host crystals to modify their intrinsic properties. This approach is explored in materials science to tailor crystals for specific applications by altering their structural, mechanical, and optical characteristics through the controlled introduction of impurities during crystallization.

Research has focused on the effects of this compound monohydrate doping on crystals such as Potassium Dihydrogen Phosphate (KDP) and Ammonium Dihydrogen Phosphate (ADP), which are known for their nonlinear optical properties. The inclusion of this compound during the growth process can influence the nucleation parameters and subsequent crystal development. Studies on ADP crystals doped with this compound monohydrate have measured induction periods and calculated critical nucleation parameters, observing an increase in these parameters with increasing doping concentration scispace.com.

Impact on Mechanical Strength and Optical Properties of Host Crystals

The incorporation of this compound monohydrate as a dopant has been shown to impact the mechanical strength and optical properties of host crystals. In studies involving KDP single crystals doped with this compound monohydrate, investigations including Vickers microhardness tests have indicated changes in mechanical strength compared to pure KDP crystals sciensage.infosciensage.infosciensage.info. Specifically, the mechanical strength of KDP crystals doped with 1 mol% this compound monohydrate was found to be improved compared to pure KDP sciensage.info.

Regarding optical properties, the presence of this compound as a dopant can influence the transparency and potentially other optical characteristics of the host material. Research on L-valine crystals has demonstrated that ammonium ions, potentially from this compound doping, can affect the optical transparency in the UV region by altering dipole-allowed energy transitions ijaresm.com. While direct data tables on the magnitude of these changes specifically for this compound doping in various host crystals are not extensively detailed across all sources, the research highlights that doping leads to observable modifications in these properties. For instance, studies on pure this compound single crystals themselves have characterized their optical transmission in the UV-Vis-NIR range, revealing a low UV cut-off value scholarsresearchlibrary.comresearchgate.net. Although this pertains to the pure crystal, it underscores the optical relevance of the oxalate anion and ammonium cation, which are introduced as a dopant.

Studies on other doped crystals, such as L-Lysine doped ammonium tetroxalate dihydrate, have shown that dopant inclusion can increase mechanical strength (Vickers microhardness) and improve optical properties like transparency and band gap niscair.res.in. While this is a different host crystal, it supports the general principle that oxalate-containing dopants can influence these properties.

Incorporation into Crystal Lattices of Doped Materials

Evidence suggests that this compound monohydrate is incorporated into the crystal lattice of the host materials during the doping process. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and powder X-ray diffraction (PXRD) analysis are commonly employed to confirm the presence and impact of the dopant within the crystal structure sciensage.infosciensage.infosciensage.infoniscair.res.inarabjchem.org.

In the case of this compound monohydrate doped KDP crystals, investigations indicate changes in structural, mechanical, and spectroscopic properties due to the incorporation of the dopant into the KDP crystal lattice sciensage.infosciensage.infosciensage.info. PXRD studies on doped KDP crystals show sharp and strong peaks, confirming good crystallinity, with slight changes in lattice parameters compared to pure KDP, which is indicative of dopant incorporation sciensage.info. FTIR studies of doped KDP crystals reveal vibrational spectra similar to pure KDP but with slight shifts in frequencies and the potential appearance of new absorption peaks, further confirming the presence and incorporation of this compound monohydrate into the lattice sciensage.info.

Similarly, in studies involving the formation of metal oxalates in the presence of ammonia, the incorporation of ammonia into the crystal lattice was observed, leading to changes in crystal structure and morphology rsc.org. While this concerns the formation of oxalate crystals themselves rather than doping another crystal with this compound, it illustrates how ammonium or ammonia-related species can integrate into oxalate-based crystal structures.

Research examining the effect of metal ion impurities on the growth and incorporation sites in this compound monohydrate crystals has shown that impurities can enter the lattice at substitutional or interstitial positions, depending on their concentration researchgate.netcapes.gov.br. This provides insight into potential mechanisms by which this compound itself, when acting as a dopant, might be incorporated into the lattice of a different host crystal – likely occupying sites or interstitial spaces based on ionic size and charge compatibility with the host lattice structure.

The changes observed in the properties of the doped crystals, such as modifications in mechanical strength and optical characteristics, are attributed to these structural changes resulting from the successful incorporation of this compound monohydrate into the host crystal lattice sciensage.infosciensage.infosciensage.info.

Environmental Chemistry and Remediation Studies of Ammonium Oxalate

Removal of Heavy Metals from Contaminated Water Sources

The removal of heavy metals from wastewater is a critical environmental concern due to their toxicity and persistence. Ammonium (B1175870) oxalate (B1200264) has been explored as a reagent for this purpose.

Precipitation of Heavy Metal Oxalates from Wastewater

Oxalate compounds, including ammonium oxalate, are utilized to precipitate metal ions from solutions . This precipitation method can be effective for recovering or removing heavy metals from various sources, such as industrial waste streams and leach solutions from materials like spent lithium-ion batteries and catalysts researchgate.net. The efficiency of metal oxalate precipitation can be influenced by factors such as temperature and pH mdpi.com. Precipitation in the form of oxalates offers advantages over other methods like hydroxide (B78521) or carbonate precipitation, including effectiveness even in acidic solutions and the formation of crystalline precipitates that are easier to separate taylorandfrancis.com.

Mechanisms of Metal Ion Complexation and Precipitation in Aqueous Systems

Oxalate ions exhibit a strong ability to bind metal cations through chelation researchgate.net. In aqueous solutions, oxalate exists in different ionic species depending on the pH researchgate.net. The formation of metal oxalate complexes can lead to precipitation, depending on the solubility of the specific complex copernicus.org. Metal oxalates generally have low solubility, particularly at alkaline pH, which facilitates the precipitation of chelated metals researchgate.net. This compound itself is highly soluble, but it provides the oxalate ions necessary for the precipitation of less soluble heavy metal oxalates copernicus.org. The solubility of metal oxalates is influenced by the specific metal cation and the solution conditions researchgate.net. Studies have shown that this compound can enhance the adsorption and removal of heavy metal ions like Fe²⁺, Pb²⁺, and Zn²⁺ from wastewater, with a higher affinity observed for certain metals like Pb²⁺ when using modified adsorbents researchgate.netchemsociety.org.ngscispace.comajol.info.

Selective Activation and Flotation Separation in Mineral Processing

This compound has also found application in mineral processing, specifically as a selective activator in flotation separation techniques.

Pyrite (B73398) Activation in High-Alkaline Lime Systems

In mineral flotation, particularly in high-alkaline lime systems used for separating sulfide (B99878) minerals like pyrite (FeS₂) and arsenopyrite (B74077) (FeAsS), this compound has been studied as a selective activator for pyrite ustb.edu.cnresearchgate.netustb.edu.cnresearchgate.netresearchgate.netresearchgate.net. Lime is commonly used as a depressant for pyrite and arsenopyrite in polymetallic sulfide ore flotation ustb.edu.cn. However, in high alkalinity and high Ca²⁺ concentration pulps, the separation of pyrite and arsenopyrite can be challenging due to their similar surface characteristics ustb.edu.cn. This compound has been shown to strongly activate pyrite under these conditions while having little effect on arsenopyrite ustb.edu.cnresearchgate.netustb.edu.cnresearchgate.netresearchgate.net. This selective activation enhances the difference in floatability between the two minerals, allowing for more efficient separation ustb.edu.cnustb.edu.cn.

Interaction Mechanisms with Mineral Surfaces

The activation mechanism of this compound with pyrite in the lime system involves changes in the mineral surface properties ustb.edu.cnresearchgate.netustb.edu.cnresearchgate.netresearchgate.netresearchgate.net. Studies using techniques like X-ray photoelectron spectroscopy (XPS) and contact angle measurements have provided insights into these interactions ustb.edu.cnresearchgate.netustb.edu.cnresearchgate.netresearchgate.netresearchgate.net. After treatment with this compound, the hydrophobicity of the pyrite surface increases significantly ustb.edu.cnresearchgate.netustb.edu.cnresearchgate.netresearchgate.netresearchgate.net. This is accompanied by changes in the surface composition, including a decrease in oxygen content and an increase in sulfur content ustb.edu.cnresearchgate.netustb.edu.cnresearchgate.netresearchgate.netresearchgate.net. This compound treatment also leads to a significant increase in the adsorption of collectors like ethyl xanthate on the pyrite surface compared to arsenopyrite ustb.edu.cnresearchgate.netustb.edu.cnresearchgate.netresearchgate.net. Zeta potential measurements indicate a shift to more negative values for pyrite after activation by this compound and the addition of xanthate ustb.edu.cnresearchgate.netresearchgate.netresearchgate.net. These findings suggest that this compound modifies the pyrite surface, making it more amenable to collector adsorption and thus enhancing its floatability ustb.edu.cnresearchgate.netustb.edu.cnresearchgate.netresearchgate.netresearchgate.net.

Geochemical Cycling and Environmental Fate of Oxalates

Oxalates are naturally occurring compounds found in plants, fungi, bacteria, and animals nih.govoup.com. They are introduced into soils through root exudation, decomposition of plant litter, and biosynthesis by soil fungi oup.com. In the environment, the accumulation of oxalate is limited, largely due to the action of oxalotrophic microorganisms (bacteria and fungi) that degrade oxalate minerals to carbonates via the oxalate-carbonate pathway (OCP) nih.govoup.comoup.com. This biogeochemical cycle plays a role in carbon cycling and can influence soil pH and structure oup.comoup.com. While oxalotrophy is a primary factor controlling oxalate concentrations in soils, abiotic factors such as carboxylate sorption and oxidation by manganese oxides can also contribute to reducing extractable oxalate levels oup.com. Oxalates can also influence the fate of trace metals in the environment. For instance, oxalate can promote the release of nickel from iron oxides during Fe(II)-induced recrystallization, suggesting that oxalates can enhance trace metal mobility at redox interfaces acs.orgosti.gov.

Extraction of Organic and Inorganic Components from Environmental Samples

This compound is frequently employed in environmental science for the selective extraction of both organic and inorganic substances from complex samples, such as soils and plant residues. This application is crucial for characterizing the composition of these materials and understanding the speciation and mobility of various elements and compounds within the environment.

Extraction of Pectin (B1162225) from Plant Residues using this compound

This compound is a recognized extractant for pectin from various plant residues, including fruit peels and agricultural byproducts. Studies have investigated its efficacy in extracting pectin from sources such as eggplant, orange, pomegranate, pomelo, pumpkin, watermelon, sweet potato, and ramie bast fiber. nih.govfishersci.ptamericanelements.comthegoodscentscompany.comeasychem.org

Research indicates that the yield and properties of the extracted pectin can vary depending on the plant source and the extraction conditions employed. For instance, a study comparing this compound with citric acid for pectin extraction from various fruit and vegetable peels found that citric acid generally resulted in higher pectin yields. nih.govamericanelements.com However, this compound has shown promise in specific applications, such as the extraction of pectin from sweet potato residue, where it demonstrated a high extraction rate, low ash content, and high molecular weight compared to other salt extractants. thegoodscentscompany.com

Optimal conditions for this compound-based pectin extraction have been explored for different plant materials. For ramie bast fiber, optimal parameters were determined to be an extraction temperature of 90 °C, a solid-to-liquid ratio of 1:30, an this compound concentration of 0.95%, and an extraction time of 4 hours, resulting in a pectin yield of 15.81%. easychem.org

The percentage of pectin extracted using this compound from various plant peels has been reported as follows:

Plant ResiduePectin Yield (%) (this compound Extraction)
Eggplant peels37.45 nih.govamericanelements.com
Orange peels35.29 nih.govamericanelements.com
Pomegranate peels30.58 nih.govamericanelements.com
Pomelo peels31.76 nih.govamericanelements.com
Pumpkin peels27.45 nih.govamericanelements.com
Watermelon peels20.8 nih.govamericanelements.com

Pectin extracted using this compound has been characterized for various properties, including moisture content, ash content, equivalent weight, methoxyl content, anhydronic acid content, and degree of esterification. nih.govamericanelements.com Physical and functional properties such as viscosity and emulsion activity have also been evaluated, sometimes in comparison to pectin extracted by other methods. fishersci.pt

Dissolution of Iron and Aluminum Oxides in Soils

Acidic this compound is a widely adopted method in soil chemical analysis for the selective dissolution of non-crystalline (amorphous) and poorly crystalline iron and aluminum oxides and oxyhydroxides. wikipedia.orgwikipedia.orgwikipedia.orgnih.govwikipedia.orgfishersci.ca This extraction technique is valuable for differentiating between different forms of metal oxides in soils, which is important for understanding soil development, nutrient cycling, and the fate of contaminants.

The acid this compound extraction is effective at dissolving nanocrystalline materials such as ferrihydrite, allophane, and imogolite. wikipedia.org Additionally, it extracts aluminum and iron that are complexed with soil organic matter. wikipedia.orgwikipedia.orgnih.gov This method is considered a standard approach for estimating the content of amorphous iron oxides in soils. wikipedia.org

A key characteristic of the acid this compound extraction is its selectivity; it dissolves a significant portion of iron and aluminum from amorphous phases but has minimal impact on crystalline oxides like hematite (B75146) and goethite, which are typically targeted by stronger extractants such as dithionite-citrate. wikipedia.orgwikipedia.org This differential dissolution allows for the assessment of the more reactive, poorly ordered metal oxide pools in soils.

Optimal conditions for the extraction of Al, Fe, and Si from the short-range-order materials in soils using acid oxalate reagent have been investigated. These conditions can vary depending on the soil sample characteristics. For many soils, optimal extraction of Al, Fe, and Si was achieved with a 0.15 M acid oxalate reagent at pH 3.0, a soil to solution ratio of 1:100, and shaking for 4 hours in the dark at 20°C. wikipedia.org Soils with higher concentrations of oxalate-extractable Al or Fe may require a higher reagent concentration (0.20 M) and a different soil to solution ratio (1:200). wikipedia.org

This compound extraction is also applied in environmental assessments and remediation studies, particularly in soil testing to extract metals. fishersci.ptcenmed.com It can contribute to the mobilization of adsorbed inorganic species, such as arsenic, and acts as a ligand for cationic heavy metals. cenmed.com In sequential extraction procedures, acid this compound is often used as a step to specifically target metals associated with amorphous iron and aluminum oxides. researchgate.netwikipedia.org The extracted iron and aluminum are commonly quantified using analytical techniques such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). fishersci.ca

Advanced Characterization Techniques in Ammonium Oxalate Research

Synchrotron-Based Microanalytical Techniques

Synchrotron radiation offers highly intense and focused X-ray and infrared beams, enabling microanalytical techniques to probe materials with high spatial resolution and sensitivity. These techniques are valuable for studying the distribution and nature of compounds formed in reactions involving ammonium (B1175870) oxalate (B1200264), especially in heterogeneous matrices like stone.

Synchrotron Radiation Micro X-ray Diffraction (SR-µXRD)

SR-µXRD is a powerful technique used to identify and spatially localize crystalline phases within complex mixtures at a microscopic level. It allows for qualitative and quantitative structural characterization of polycrystalline materials. rsc.org In the context of ammonium oxalate research, SR-µXRD has been employed to visualize the distribution of calcium carbonate and oxalates along the depths of stone samples treated with this compound. uantwerpen.bemdpi.comirb.hr

Studies utilizing SR-µXRD in transmission geometry have shown the formation of protective calcium oxalate layers on treated stone surfaces. For instance, on less porous Carrara marble, the thickness of the protective layer ranged between 5 and 15 µm depending on the treatment time. uantwerpen.bemdpi.com Both whewellite (B87421) (CaC₂O₄·H₂O) and weddellite (B1203044) (CaC₂O₄·2H₂O) were detected up to depths of 30 µm below the surface. uantwerpen.bemdpi.com On more porous limestone (Veselje), the layer thickness was between 10 and 15 µm, irrespective of treatment time, with whewellite forming up to 200 µm deep and weddellite up to 30 µm. uantwerpen.bemdpi.com

SR-µXRD mapping experiments have been crucial for exploring microsamples and micro-crystals, providing insights into the phase composition of reaction products based on factors like the presence of Mg-rich or Ca-rich regions, Ca²⁺ availability, and the microstructure of the material. rsc.org The technique has demonstrated the crystallization of new phases within and between layers of treated materials, highlighting the protective and consolidating action of this compound treatment across different stratigraphies. rsc.org

Data on the thickness and distribution of calcium oxalate layers formed by this compound treatment on different stone types, as determined by SR-µXRD, can be summarized in the following table:

Stone TypePorosityTreatment MethodLayer Thickness (µm)Penetration Depth (µm) - WhewellitePenetration Depth (µm) - Weddellite
Carrara MarbleLess porousBrushing5-15Up to 30Up to 30
Veselje LimestoneMore porousBrushing10-15Up to 200Up to 30

Synchrotron Radiation Micro FTIR (SR-µFTIR)

SR-µFTIR allows for chemical mapping of surfaces at a microscopic level by providing vibrational spectroscopic information. In studies involving this compound treatment of stone, SR-µFTIR measurements have shown that the surface of the treated stone was not evenly covered with calcium oxalate at the microscopic level. uantwerpen.bemdpi.com While SR-FTIR micro-scanning has been used to map oxalate distribution, challenges such as large Reststrahlen bands can limit the quality of spectral datasets. uantwerpen.bemdpi.com High-resolution ATR µ-FTIR, a related technique, has been successfully applied to explore the interaction between this compound solutions and carbonatic matrices at the microscale, assessing the reaction of aggregate particles and the influence of treatment parameters on penetration depth. researchgate.netunimi.it

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of materials, while Energy Dispersive X-ray Spectroscopy (EDS) allows for elemental analysis of the observed areas. Combined SEM-EDS is a valuable tool for examining the microstructure and elemental composition of materials treated with this compound.

SEM-EDS analyses have been used to evaluate the distribution of products and salts on substrates treated with this compound. researchgate.net The technique can reveal the morphology of newly formed crystals, such as whewellite, and assess their distribution within the material matrix. um.edu.mtresearchgate.net Studies have employed SEM-EDS to investigate the efficacy of this compound treatment on weathered limestone, confirming the formation of whewellite in treated samples and the absence of deleterious by-products. um.edu.mt SEM studies at higher magnification have shown crystal morphologies, such as bipyramidal crystals in the external zones of uroliths containing calcium oxalate monohydrate as a dominant salt phase. niscpr.res.in EDS analysis can complement XRD findings by identifying the elements present and their ratios, for example, revealing the presence of Mg²⁺ ions in samples where they were not detected by XRD. niscpr.res.in

Neutron Imaging and Tomography for Diffusion Studies

Neutron imaging and tomography are non-destructive techniques that can provide insights into the interior structure of materials and the diffusion of substances within them. These techniques are particularly useful for studying the penetration depth and distribution of conservation treatments like this compound in porous materials.

Neutron tomography has been evaluated as a non-destructive tool for investigating stones treated with this compound. researchgate.netlib4ri.ch It offers an overview of product diffusion and can provide deep insight into the interaction between the treatment product and the crystalline matrix. researchgate.netlib4ri.ch While neutron imaging facilities may not be easily accessible for daily experiments, the technique has been successfully used to visualize the distribution of consolidants in both two and three dimensions. researchgate.net Studies have focused on the 3D microstructural variations of the porous network and the volume distribution of hydrogen-containing reaction products following this compound and other treatments. researchgate.net

Micro-Spatially Offset Raman Spectroscopy (Micro-SORS) for Depth Profiling

Micro-Spatially Offset Raman Spectroscopy (Micro-SORS) is a non-destructive technique that allows for the collection of Raman spectra from beneath the surface of turbid materials, enabling depth profiling. This technique has been used to non-destructively retrieve the distribution of oxalates formed after this compound treatment on plasters. researchgate.netsemanticscholar.orgresearchgate.netsemanticscholar.org

Micro-SORS permits the non-invasive characterization of the chemical composition of subsurface layers at depths beyond the reach of conventional confocal Raman microscopy. researchgate.net The evaluation of the distribution of newly formed oxalates is carried out by considering the slope of the oxalates/calcite Raman bands intensity decay trend with increasing micro-SORS defocusing distance. researchgate.netresearchgate.net Micro-SORS outcomes have been found to be consistent with those obtained with conventional micro-Raman performed on cross-sections, confirming its applicability for evaluating treatment efficacy by assessing penetration depth. researchgate.netresearchgate.net Micro-Raman mapping, a related technique, has revealed that the penetration depth achieved by this compound in plaster specimens can be low, approximately up to 700 µm, suggesting that the consolidant action may be limited to the near-surface region. researchgate.net

Charge Density Studies via High-Resolution X-ray Diffraction

High-resolution X-ray diffraction is a technique that can provide detailed information about the charge density distribution within a crystal. This goes beyond standard structure determination by offering insights into the nature of chemical bonds and intermolecular interactions.

While research specifically on the charge density of this compound itself using high-resolution X-ray diffraction is not extensively detailed in the provided search results, a study has utilized a complex crystal containing this compound species, oxalic acid, and water molecules as a test case for evaluating a new detector for fine charge density quality data collection. researchgate.netdntb.gov.uaphotocrystallography.eu This study aimed to obtain reliable information on intermolecular interactions and observe fine details of charge density distribution, such as polarization on atoms involved in hydrogen bonds. researchgate.net The results demonstrated the potential of CMOS detectors for advanced X-ray diffraction studies aimed at charge density analysis. researchgate.net Charge density distribution derived from high-resolution X-ray diffraction data provides access to the structure-reactivity relationship and allows for a more detailed understanding of bonding compared to the independent atom model used in standard structure determination. uni-goettingen.de

Multipolar Refinement and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Multipolar refinement and Quantum Theory of Atoms in Molecules (QTAIM) analysis are advanced crystallographic techniques used to describe the charge density distribution within a crystal. nih.govphotocrystallography.eu These methods provide detailed insights into the nature of chemical bonds and intermolecular interactions, such as hydrogen bonding. nih.govphotocrystallography.eu

Studies involving complex crystals containing this compound, oxalic acid, and water molecules have utilized multipolar refinement and QTAIM analysis to comprehensively describe the charge density distribution. nih.govphotocrystallography.euresearchgate.netcolab.wsresearchgate.netresearchgate.net This approach allows for the visualization of fine details of charge density, including polarization on atoms involved in strong hydrogen bonds. nih.govphotocrystallography.euresearchgate.net

The multipolar refinement process models the electron density around each atom using a series of spherical and aspherical functions (multipoles). researchgate.netresearchgate.net Subsequent QTAIM analysis, based on Bader's theory, partitions the electron density into atomic basins and identifies bond critical points (BCPs), which are indicative of chemical bonds and intermolecular interactions. photocrystallography.eu Analysis of BCP properties, such as electron density and Laplacian, provides quantitative information about the strength and nature of these interactions.

In research involving ammonium tetraoxalate dihydrate, multipolar refinement and QTAIM analysis were successfully applied to data collected using a CMOS-type detector, demonstrating the detector's suitability for fine charge density studies. nih.govphotocrystallography.euresearchgate.netcolab.wsresearchgate.netresearchgate.net The analysis provided reliable information on intermolecular interactions and allowed for the modeling of anharmonic motion of water molecules within the crystal structure. nih.govphotocrystallography.euresearchgate.net

Modeling Anharmonic Motion in Crystalline Structures

While the harmonic model of atomic vibrations is often sufficient for analyzing high-resolution X-ray diffraction data, some molecular crystals exhibit anharmonic motion, which requires more sophisticated modeling. researchgate.netnih.gov Anharmonic motion refers to the deviation of atomic vibrations from simple harmonic oscillations. nih.gov

Studies employing multipolar refinement have shown that in cases where anharmonicity is significant, a simple harmonic model may not fully capture the complexities of the electron density, potentially leading to residual density features. researchgate.net By incorporating anharmonic parameters into the refinement, a more accurate electron density model can be achieved. researchgate.netnih.gov This is particularly relevant for understanding the dynamics of lighter atoms and molecules within the crystal lattice and their influence on phenomena like phase transitions. researchgate.netresearchgate.netnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Adsorption Mechanisms

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and chemical state information about the outermost layers of a material. It is a valuable tool for investigating the mechanisms of surface adsorption.

XPS has been employed to study the interaction mechanisms of this compound with various surfaces, particularly in the context of mineral processing. For instance, XPS analysis has been used to investigate the activation mechanism of this compound with pyrite (B73398) in a lime system. ustb.edu.cnustb.edu.cn

In studies involving pyrite treated with this compound, XPS analysis revealed changes in the surface composition. ustb.edu.cnustb.edu.cn Specifically, a decrease in the O 1s content and an increase in the S 2p content on the pyrite surface after this compound treatment were observed. ustb.edu.cn These changes indicated that the this compound-treated pyrite surface became more hydrophobic, which is relevant to flotation separation processes. ustb.edu.cn

Furthermore, XPS has been used in research exploring the enhancement of phosphate (B84403) adsorption on modified resins. While not directly focused on this compound adsorption itself, studies have utilized XPS to characterize resins modified with lanthanum oxalate, demonstrating how oxalate species can influence surface potential and introduce chemical binding sites for adsorption. acs.org This highlights the utility of XPS in understanding the role of oxalate in surface interactions and adsorption mechanisms. acs.org

Data from XPS studies, such as changes in elemental peak intensities and shifts in binding energies, provide direct evidence of chemical interactions occurring at the surface upon adsorption of this compound or in the presence of oxalate-containing compounds. ustb.edu.cnustb.edu.cnacs.org

Future Directions and Emerging Research Areas

Development of Novel Ammonium (B1175870) Oxalate (B1200264) Derivatives for Specific Applications

Research is ongoing to develop novel derivatives of ammonium oxalate by modifying the oxalate anion structure. This approach aims to tailor the properties of the resulting salts for specific applications, particularly in the field of material science and conservation. For instance, the functionalization of oxalic acid to yield monoesters and monoamides (oxamates) is being explored to modify the solubility of their ammonium and calcium salts. researchgate.net This is of particular interest for the protection and consolidation of carbonate stone substrates, where the formation of a calcium oxalate coating is a promising technique. rsc.orgresearchgate.net Studies have investigated ammonium salts of N-phenyloxamic acid and N-(pyridin-2-ylmethyl)oxamate as novel precursors for calcium oxalate coatings, demonstrating that the substituent on the oxamate (B1226882) anion can influence the chemical-physical properties and reactivity of the resulting ammonium salts. rsc.orgmdpi.com

Advanced Computational Approaches for Predictive Modeling of this compound Behavior

Computational modeling, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, is playing an increasingly important role in understanding and predicting the behavior of this compound and its interactions. researchgate.netresearchgate.net These approaches can provide insights into the interaction of oxalate derivatives with materials like calcium carbonate at the atomic level, aiding in the design of new protective agents for stone. researchgate.net Computational techniques are also being used in studies investigating this compound as a corrosion inhibitor, helping to understand the mechanism of adsorption on metal surfaces. researchgate.netdntb.gov.ua Furthermore, predictive modeling, often coupled with machine learning algorithms, is being explored in broader oxalate systems, such as predicting the composition of calcium oxalate kidney stones based on clinical and biological data. researchgate.netamegroups.orgd-nb.inforesearchgate.net

Integration of Multi-Technique Approaches for Comprehensive Characterization of Oxalate Systems

Comprehensive characterization of this compound and the systems it interacts with increasingly relies on the integration of multiple analytical techniques. This multi-analytical approach provides a more complete understanding of the structural, chemical, and morphological properties. Techniques such as X-ray Diffraction (XRD), Fourier Transform Infrared Spectroscopy (FTIR), Scanning Electron Microscopy (SEM), Energy Dispersive X-ray Spectroscopy (EDAX), Thermogravimetric Analysis (TGA), and Nuclear Magnetic Resonance (NMR) spectroscopy are being combined to study the outcomes of reactions involving this compound, such as the formation of calcium oxalate layers on stone or the synthesis of nanomaterials. mdpi.comresearchgate.netscientific.netmdpi.comnih.govcopernicus.orgmdpi.comsciforum.net Synchrotron-based microanalytical techniques are also being employed for detailed analysis of treated stone samples at a micrometer scale. researchgate.net

Sustainable Applications and Environmental Implications of this compound Technology

The sustainable applications and environmental implications of this compound technology are areas of growing interest. This compound is being recognized as a more environmentally friendly option in certain chemical syntheses compared to traditional alternatives. coremarketresearch.com Its use in the extraction of pectin (B1162225) from plant biomass, for example, highlights a sustainable application, although the potential introduction of oxalate ions during the process is a consideration. mdpi.com In the context of environmental science, this compound is used in soil chemical analysis to extract metals from minerals and organic matter, which is relevant for understanding metal speciation and environmental impact. wikipedia.orgmdpi.com Research also explores the biodegradation of oxalates by microorganisms, which is crucial for understanding carbon turnover in soils and the potential for bioremediation. oup.combioline.org.brnih.gov

Nanomaterial Synthesis and Characterization via Oxalate Precursors

This compound serves as a valuable precursor in the synthesis of various nanomaterials, particularly metal oxides, through methods like co-precipitation followed by thermal decomposition. researchgate.netscientific.netnih.govsciforum.nettaylorandfrancis.com The oxalate precipitation route offers advantages such as convenient metal ion extraction and the ability to easily decompose crystalline oxalates to pure oxides at relatively low temperatures. taylorandfrancis.com Studies have demonstrated the synthesis of nano-sized cobalt oxide and copper oxide nanoparticles using this compound as a precursor, investigating the effects of synthesis parameters on the structural, morphological, and magnetic properties of the resulting nanomaterials. researchgate.netscientific.netnih.govsciforum.net This area of research is important for developing nanomaterials with tailored properties for applications in catalysis, energy storage, and sensors. researchgate.netsciforum.net

Q & A

Q. What is the standard method for synthesizing ammonium oxalate in a laboratory setting?

this compound is typically prepared via neutralization of oxalic acid (H₂C₂O₄) with ammonium hydroxide (NH₄OH) or ammonium carbonate ((NH₄)₂CO₃). The reaction proceeds as:

  • (NH₄)₂CO₃ + H₂C₂O₄ → (NH₄)₂C₂O₄ + CO₂ + H₂O
  • 2NH₄OH + H₂C₂O₄ → (NH₄)₂C₂O₄ + 2H₂O Ensure controlled addition of ammonium sources to avoid excessive foaming (from CO₂ release). The product is crystallized from aqueous solution and dried at low temperatures to prevent decomposition .

Q. How should this compound solutions be prepared for analytical applications?

Dissolve oxalic acid in deionized water first, followed by incremental addition of ammonium hydroxide while stirring. Monitor pH to maintain neutrality (pH ~6.5–7.0). The monohydrate form (C₂H₈N₂O₄·H₂O) is commonly used due to its stability and solubility (~4.5 g/100 mL at 20°C). Filter the solution to remove undissolved impurities before use in titrations or metal-complexation assays .

Q. What role does this compound play in preventing blood coagulation during plasma analysis?

this compound acts as an anticoagulant by chelating calcium ions (Ca²⁺), which are essential for coagulation cascades. Use a 1–2% w/v solution to stabilize blood samples. Note that excess oxalate can interfere with electrolyte measurements; validate with parallel tests using heparin or EDTA .

Advanced Research Questions

Q. How can thermal decomposition kinetics of this compound be studied to optimize its use in synthetic pathways?

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) reveals a two-stage decomposition:

  • Stage 1 (150–200°C): Dehydration to anhydrous (NH₄)₂C₂O₄.
  • Stage 2 (200–300°C): Decomposition to oxamide ((CONH₂)₂) and H₂O, followed by secondary breakdown to CO, CO₂, and NH₃ at higher temperatures. Kinetic parameters (activation energy, reaction order) can be derived using the Kissinger or Flynn-Wall-Ozawa methods. Control heating rates (<5°C/min) to avoid rapid gas evolution .

Q. What methodological considerations are critical for using this compound in selective extraction of amorphous iron oxides in soil science?

this compound (0.2 M, pH 3.0) under dark conditions selectively dissolves amorphous Fe oxides (e.g., ferrihydrite) without attacking crystalline phases (e.g., goethite). Key steps:

  • Shake soil-clay fractions (≤2 µm) with the oxalate solution for 2–4 hours.
  • Centrifuge and analyze supernatant via ICP-OES or AAS for Fe content. Validate selectivity with X-ray diffraction (XRD) or Mössbauer spectroscopy pre- and post-treatment .

Q. How does this compound influence photochemical reaction outcomes in iodide-containing systems?

In UV-driven photochemical studies, this compound acts as a hole scavenger, inhibiting electron-hole recombination in semiconductor systems (e.g., TiO₂). When paired with KI, it enhances iodine (I₂) generation via:

  • C₂O₄²⁻ + h⁺ → CO₂ + intermediates
  • 2I⁻ + 2h⁺ → I₂ Design experiments with controlled light wavelengths (e.g., 254 nm UV lamps) and quantify I₂ via UV-Vis spectroscopy (λmax = 450 nm). Monitor pH to avoid oxalate protonation .

Q. What analytical contradictions arise when using permanganate titration to quantify oxalate in this compound solutions?

Permanganate (MnO₄⁻) titration in acidic media can overestimate oxalate due to interference from organic impurities or residual NH₄⁺. Mitigate by:

  • Pre-treating samples with cation-exchange resins to remove NH₄⁺.
  • Validating with complementary methods (e.g., ion chromatography or gravimetric analysis via CaC₂O₄ precipitation) .

Methodological Best Practices

  • Handling & Safety : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in fume hoods to prevent inhalation of decomposition gases (NH₃, CO) .
  • Data Validation : Cross-check extraction efficiencies in geochemical studies using citrate-ascorbate or dithionite treatments for crystalline Fe oxides .
  • Synthetic Applications : Leverage this compound as a precursor for metal oxalates (e.g., CuC₂O₄) by reacting with metal sulfates in aqueous media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.